5-Bromo-2,3,3-trimethyl-3H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3,3-trimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWLZEOAVCFTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459476 | |
| Record name | 5-BROMO-2,3,3-TRIMETHYL-3H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54136-24-2 | |
| Record name | 5-Bromo-2,3,3-trimethyl-3H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54136-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-BROMO-2,3,3-TRIMETHYL-3H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2,3,3-trimethyl-3H-indole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole, a key intermediate in various chemical and pharmaceutical applications.
Core Chemical Properties
This compound is a substituted indole derivative. Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂BrN | [1][2][3] |
| Molecular Weight | 238.12 g/mol | [1][2][3] |
| CAS Number | 54136-24-2 | [1][2][4] |
| Appearance | Pale yellow to white crystalline powder or solid/semi-solid | [2][5] |
| Melting Point | 94–98°C | [2] |
| Solubility | Soluble in dichloromethane, chloroform, and ethanol | [2] |
| Purity | ≥95% - ≥98% | [2][5] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=NC2=C(C1(C)C)C=C(C=C2)Br | [1] |
Chemical Structure
The structure of this compound is characterized by a bicyclic indole core. A bromine atom is substituted at the 5-position of the benzene ring, and three methyl groups are attached to the pyrrole ring, with two at the 3-position and one at the 2-position.
Experimental Protocols
Synthesis of this compound
This compound is synthesized via the Fischer indole synthesis. The following protocol is a representative example.
Materials:
-
4-bromophenyl hydrazine (1.0 g, 4.5 mmol)
-
Isopropyl methyl ketone (0.81 g, 9.3 mmol)
-
Ethanol (100 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.44 g, 4.5 mmol)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Ether
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of 4-bromophenyl hydrazine, isopropyl methyl ketone, ethanol, and concentrated H₂SO₄ is prepared in a 250 mL round-bottomed flask equipped with a reflux condenser.[6]
-
The mixture is heated under reflux for 12 hours.[6]
-
After cooling to room temperature, the reaction mixture is quenched with a 10% NaHCO₃ solution.[6]
-
The product is extracted with ether.[6]
-
The ether extract is washed with deionized water.[6]
-
The organic layer is dried over anhydrous MgSO₄.[6]
-
The solvent is evaporated under reduced pressure to yield the crude product as a reddish oil.[6]
Experimental Workflow:
Spectral Data
| ¹H-NMR (CDCl₃, 500 MHz) | ¹³C-NMR (CDCl₃, 500 MHz) |
| δ 7.42 (m, 3H) | δ 188.57 |
| δ 2.27 (s, 3H) | δ 152.47 |
| δ 1.30 (s, 6H) | δ 147.76 |
| δ 130.70 | |
| δ 124.88 | |
| δ 121.24 | |
| δ 118.94 | |
| δ 54.14 | |
| δ 30.33 | |
| δ 22.94 | |
| δ 15.41 | |
| Source:[6] |
Applications and Reactivity
This compound serves as a versatile precursor in various fields:
-
Dye Synthesis: It is a core intermediate for the preparation of specialized fluorescent and photoactive dyes, notably cyanine dyes.[2]
-
Pharmaceutical and Heterocyclic R&D: The functionalized indole scaffold is a valuable building block in the development of new pharmaceuticals and other heterocyclic compounds.[2][3]
-
Organic Synthesis: The bromo and methyl substituents enable a variety of substitution reactions, making it a useful precursor in broader organic synthesis and material science projects.[2][3]
The reactivity of this compound is largely dictated by the indole ring system and the bromine substituent. The indole nucleus can undergo electrophilic substitution, and the bromine atom can participate in various cross-coupling reactions.
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety goggles. It should be stored in a cool, dry, and well-ventilated area, away from light and moisture.[2]
References
5-Bromo-2,3,3-trimethyl-3H-indole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2,3,3-trimethyl-3H-indole, a key chemical intermediate. The document details its fundamental properties, synthesis, and significant applications in the development of fluorescent dyes and as a scaffold for potential therapeutic agents.
Core Compound Data
This compound is a substituted indole derivative with significant applications in chemical synthesis and pharmaceutical research. Its core properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 54136-24-2 | [1] |
| Molecular Formula | C₁₁H₁₂BrN | [1] |
| Molecular Weight | 238.12 g/mol | [1] |
| Appearance | Pale yellow to white crystalline powder | |
| Purity | ≥98% | |
| Solubility | Soluble in dichloromethane, chloroform, and ethanol |
Synthesis and Spectroscopic Analysis
The synthesis of this compound is typically achieved through the Fischer indole synthesis. This method provides a reliable route to the desired product.
Experimental Protocol: Synthesis
A solution of 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropylmethylketone (0.81 g, 9.3 mmol), ethanol (100 mL), and concentrated H₂SO₄ (0.44 g, 4.5 mmol) is prepared in a 250 mL round-bottomed flask equipped with a reflux condenser.[2] The mixture is heated under reflux for 12 hours.[2] After cooling to room temperature, the reaction is quenched with a 10% NaHCO₃ solution and extracted with ether.[2] The organic layer is then washed with deionized water, dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure to yield the crude product as a reddish oil (1.0 g, 96% yield).[2] This crude product is often used in subsequent steps without further purification.[2]
Spectroscopic Data
The structure of the synthesized compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |
| ¹H-NMR | 7.42 (m, 3H), 2.27 (s, 3H), 1.30 (s, 6H) |
| ¹³C-NMR | 188.57, 152.47, 147.76, 130.70, 124.88, 121.24, 118.94, 54.14, 30.33, 22.94, 15.41 |
Applications in Drug Development and Fluorescent Dye Synthesis
This compound serves as a versatile precursor in two major areas of research and development: the synthesis of cyanine dyes for biological imaging and as a foundational scaffold for novel therapeutic agents.
Precursor for Cyanine Dyes
This compound is a key starting material for the synthesis of cyanine dyes, which are extensively used as fluorescent labels for biomolecules in various life science applications.[3]
Scaffold for Anticancer Drug Discovery
The bromoindole moiety is a recognized pharmacophore in medicinal chemistry. Derivatives of 5-bromoindole have been shown to exhibit potential as anticancer agents through the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The following protocol outlines a general method for assessing the cytotoxic effects of 5-bromoindole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium
-
5-Bromoindole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the 5-bromoindole derivative in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-Bromo-2,3,3-trimethyl-3H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and synthetic data for the chemical intermediate 5-Bromo-2,3,3-trimethyl-3H-indole. The information is tailored for professionals in research and development, particularly in the fields of medicinal chemistry and dye synthesis, where indole derivatives are pivotal building blocks.
Spectroscopic Data
The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.42 | m |
| 2.27 | s |
| 1.30 | s |
Mass Spectrometry (MS) Data
The mass spectrometry data presented below is based on the compound's molecular weight and expected fragmentation patterns for indole derivatives. The molecular formula is C₁₁H₁₂BrN, with a molecular weight of 238.12 g/mol .[1]
| m/z | Relative Intensity (%) | Assignment |
| 237/239 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |
| 222/224 | Moderate | [M-CH₃]⁺ |
| 143 | Moderate | [M-Br-CH₃]⁺ |
| 115 | Low | Further fragmentation |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This synthesis is achieved through a Fischer indole synthesis reaction.
Materials:
-
4-bromophenyl hydrazine (1.0 g, 4.5 mmol)
-
Isopropyl methyl ketone (0.81 g, 9.3 mmol)
-
Ethanol (100 mL)
-
Concentrated H₂SO₄ (0.44 g, 4.5 mmol)
-
10% NaHCO₃ solution
-
Diethyl ether
-
Deionized water
-
Anhydrous MgSO₄
Procedure:
-
A solution of 4-bromophenyl hydrazine, isopropyl methyl ketone, ethanol, and concentrated H₂SO₄ was prepared in a 250 mL round-bottomed flask equipped with a reflux condenser.[2]
-
The mixture was heated under reflux for 12 hours.[2]
-
After cooling to room temperature, the reaction mixture was quenched with a 10% NaHCO₃ solution.[2]
-
The product was extracted with diethyl ether, washed with deionized water, and dried over anhydrous MgSO₄.[2]
-
The solvent was evaporated under reduced pressure to yield the crude product as a reddish oil.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Approximately 10-20 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
Instrumentation:
A 500 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
The acquired data was processed using a Fourier transformation, followed by phase and baseline corrections. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Sample Preparation:
A small amount of the sample was dissolved in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation:
A mass spectrometer with an electron ionization (EI) source was used. A common instrument for this type of analysis is a GC-MS system like the Finnigan MAT 90.[2]
Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 50-500.
-
Electron Energy: 70 eV.
Data Processing:
The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Visualizations
The following diagrams illustrate the synthesis and analytical workflows.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
References
Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole via Fischer Indole Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole, a key intermediate in various pharmaceutical and chemical research applications. The synthesis is achieved through the classic Fischer indole synthesis, a reliable and versatile method for the preparation of indole derivatives. This document details the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Reaction Principle: The Fischer Indole Synthesis
The Fischer indole synthesis is a venerable acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[1][2] The reaction mechanism, as illustrated below, involves the initial formation of a phenylhydrazone from the reaction of (4-bromophenyl)hydrazine with 3-methyl-2-butanone (isopropyl methyl ketone). This intermediate then tautomerizes to an enamine. A subsequent acid-catalyzed[3][3]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia, yields the final this compound product.[2][4][5] The choice of a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is crucial for facilitating the key rearrangement and cyclization steps.[2][4]
Caption: General mechanism of the Fischer indole synthesis.
Experimental Protocol
The following protocol for the synthesis of this compound is based on established literature procedures.[6]
Materials:
-
4-bromophenyl hydrazine
-
Isopropyl methyl ketone (3-methyl-2-butanone)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
250 mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropyl methyl ketone (0.81 g, 9.3 mmol), and ethanol (100 mL).[6]
-
Acid Catalysis: Carefully add concentrated H₂SO₄ (0.44 g, 4.5 mmol) to the reaction mixture.[6]
-
Reflux: Heat the solution under reflux for 12 hours.[6]
-
Quenching: After cooling the mixture to room temperature, quench the reaction by carefully adding it to a 10% NaHCO₃ solution.[6]
-
Extraction: Extract the aqueous mixture with diethyl ether.[6]
-
Washing: Wash the combined organic layers with deionized water.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[6]
The crude product is obtained as a reddish oil and can be used in subsequent steps without further purification.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from the synthesis.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Ratio |
| 4-bromophenyl hydrazine | 187.04 | 1.0 | 4.5 | 1.0 |
| Isopropyl methyl ketone | 86.13 | 0.81 | 9.3 | 2.07 |
| Concentrated H₂SO₄ | 98.08 | 0.44 | 4.5 | 1.0 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent | Ethanol |
| Solvent Volume | 100 mL |
| Reaction Temperature | Reflux |
| Reaction Time | 12 hours |
| Crude Product Yield | 1.0 g |
| Percentage Yield | 96% |
Product Characterization
The structure of the synthesized this compound was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Table 3: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Description |
| ¹H-NMR | CDCl₃ | 7.42 (m, 3H) | Aromatic protons |
| 2.27 (s, 3H) | C2-CH₃ | ||
| 1.30 (s, 6H) | C3-(CH₃)₂ | ||
| ¹³C-NMR | CDCl₃ | 188.57, 152.47, 147.76, 130.70, 124.88, 121.24, 118.94, 54.14, 30.33, 22.94, 15.41 | Carbon signals |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and work-up of this compound.
References
A Comprehensive Technical Guide to the Fischer Indole Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The Fischer indole synthesis, a robust and versatile method discovered by Hermann Emil Fischer in 1883, remains a pivotal reaction for the construction of this essential heterocyclic motif.[2][3] This reaction facilitates the synthesis of indoles from the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[2][4] This technical guide provides an in-depth exploration of the Fischer indole synthesis for a specific, functionalized indolenine derivative: 5-Bromo-2,3,3-trimethyl-3H-indole. This compound serves as a valuable intermediate in the synthesis of various specialized chemicals, including fluorescent dyes like cyanines and other heterocyclic frameworks for pharmaceutical research.[5]
This document will elucidate the detailed reaction mechanism, provide a comprehensive experimental protocol, present key quantitative data in a structured format, and offer visual representations of the synthetic pathway and experimental workflow to aid in a thorough understanding of this important chemical transformation.
Reaction Mechanism
The Fischer indole synthesis of this compound proceeds through a series of well-established steps, commencing with the reaction of 4-bromophenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone) under acidic conditions.[2][6] The generally accepted mechanism involves the following key transformations:
-
Formation of Phenylhydrazone: The initial step is the acid-catalyzed condensation of 4-bromophenylhydrazine with 3-methyl-2-butanone to form the corresponding phenylhydrazone.[2][3]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to the more reactive ene-hydrazine intermediate.[2][7]
-
[5][5]-Sigmatropic Rearrangement: A protonated ene-hydrazine intermediate undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, to produce a di-imine intermediate.[2][7]
-
Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and the elimination of ammonia, followed by deprotonation to yield the final aromatic indole product.[2][7]
The following diagram illustrates the detailed step-by-step mechanism for the synthesis of this compound.
Caption: Reaction mechanism of the Fischer indole synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data from a reported experimental protocol for the synthesis of this compound.[6]
| Parameter | Value | Units |
| Reactants | ||
| 4-Bromophenyl hydrazine | 1.0 | g |
| 4.5 | mmol | |
| Isopropylmethylketone | 0.81 | g |
| 9.3 | mmol | |
| Concentrated H₂SO₄ | 0.44 | g |
| 4.5 | mmol | |
| Ethanol | 100 | mL |
| Reaction Conditions | ||
| Temperature | Reflux | |
| Reaction Time | 12 | h |
| Product | ||
| Crude Product Mass | 1.0 | g |
| Yield | 96 | % |
| Spectroscopic Data | ||
| ¹H-NMR (CDCl₃, 500 MHz) | 7.42 (m, 3H), 2.27 (s, 3H), 1.30 (s, 6H) | δ (ppm) |
| ¹³C-NMR (CDCl₃, 500 MHz) | 188.57, 152.47, 147.76, 130.70, 124.88, 121.24, 118.94, 54.14, 30.33, 22.94, 15.41 | δ (ppm) |
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound based on a literature procedure.[6]
Materials:
-
4-Bromophenyl hydrazine
-
Isopropylmethylketone (3-Methyl-2-butanone)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Ether
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, a solution of 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropylmethylketone (0.81 g, 9.3 mmol), and concentrated H₂SO₄ (0.44 g, 4.5 mmol) in ethanol (100 mL) is prepared.
-
Reaction: The reaction mixture is heated under reflux for 12 hours.
-
Work-up:
-
After 12 hours, the mixture is cooled to room temperature.
-
The cooled mixture is then quenched by carefully adding it to a 10% NaHCO₃ solution.
-
The product is extracted with ether.
-
The ether layer is washed with deionized water.
-
The organic layer is dried over anhydrous MgSO₄.
-
-
Isolation: The solvent is evaporated under reduced pressure to obtain the crude product as a reddish oil (1.0 g, 96% yield). The crude product can be used in subsequent steps without further purification.[6]
The following diagram provides a generalized workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis.
Conclusion
The Fischer indole synthesis provides an efficient and high-yielding route to this compound. The straightforward, one-pot procedure, coupled with a simple work-up, makes it an attractive method for accessing this versatile intermediate. The detailed mechanism, quantitative data, and experimental protocol provided in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reliable preparation and utilization of this valuable chemical building block.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole
This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Bromo-2,3,3-trimethyl-3H-indole, a key intermediate in the development of various biologically active compounds. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.
Core Synthetic Strategy: The Fischer Indole Synthesis
The most prevalent and well-documented method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone or aldehyde.[1][2][3] In this specific case, the synthesis proceeds via the reaction of (4-bromophenyl)hydrazine with 3-methyl-2-butanone (also known as isopropyl methyl ketone).[4][5]
The reaction mechanism initiates with the formation of a phenylhydrazone from the reaction of the hydrazine and the ketone.[3] Under acidic conditions, the phenylhydrazone undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the final 3H-indole product.[1][2]
Starting Materials and Reaction Components
The synthesis of this compound via the Fischer indole synthesis requires the following key starting materials and reagents:
| Role | Chemical Name | Alternative Names | Molecular Formula |
| Aryl Hydrazine | (4-bromophenyl)hydrazine | p-bromophenylhydrazine | C₆H₇BrN₂ |
| Ketone | 3-Methyl-2-butanone | Isopropyl methyl ketone | C₅H₁₀O |
| Acid Catalyst | Sulfuric Acid | H₂SO₄ | H₂SO₄ |
| Solvent | Ethanol | EtOH | C₂H₅OH |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound based on established literature.[4]
Reaction Setup:
-
In a 250 mL round-bottomed flask equipped with a reflux condenser, dissolve 1.0 g (4.5 mmol) of 4-bromophenyl hydrazine in 100 mL of ethanol.
-
To this solution, add 0.81 g (9.3 mmol) of isopropyl methyl ketone.
-
Carefully add 0.44 g (4.5 mmol) of concentrated sulfuric acid to the reaction mixture.
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain this temperature for 12 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.[4]
Work-up and Purification:
-
After 12 hours, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by carefully adding it to a 10% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with diethyl ether.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product as a reddish oil. The crude product can often be used in the next step without further purification.[4]
Quantitative Data
The following table summarizes the quantitative data from a representative synthesis of this compound.[4]
| Reactant/Product | Mass (g) | Moles (mmol) | Yield (%) |
| 4-bromophenyl hydrazine | 1.0 | 4.5 | - |
| Isopropyl methyl ketone | 0.81 | 9.3 | - |
| This compound (crude) | 1.0 | - | 96 |
Synthetic Workflow Diagram
The following diagram illustrates the workflow for the Fischer indole synthesis of this compound.
Caption: Fischer Indole Synthesis Workflow
Alternative Synthetic Approaches to the Core Indolenine Structure
While the Fischer indole synthesis is the most direct route, alternative methods for synthesizing the 2,3,3-trimethylindolenine core structure have been reported, which could potentially be adapted for the 5-bromo analog.
One such method involves the condensation of aniline with 3-chloro-3-methylbutane-2-one.[6] Another approach utilizes the reaction of aniline with 3-methyl-3-hydroxybutan-2-one in the presence of a zinc chloride catalyst.[7] These methods, however, would require starting with 4-bromoaniline to introduce the bromine substituent at the desired position.
Furthermore, direct bromination of 2,3,3-trimethyl-3H-indole is a conceivable, though less commonly cited, pathway. The bromination of various indole derivatives is a well-established field of study.[8][9][10] However, this approach may lead to a mixture of products and require careful optimization of reaction conditions to achieve regioselectivity for the 5-position.
Conclusion
The Fischer indole synthesis remains the most reliable and well-documented method for preparing this compound. By utilizing (4-bromophenyl)hydrazine and 3-methyl-2-butanone as starting materials in the presence of an acid catalyst, this compound can be obtained in high yield. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Page loading... [guidechem.com]
- 6. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]
- 7. DE2514759B2 - Process for the preparation of 233-trimethylindolenine - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Chemical Reactivity of the Imine Bond in 5-Bromo-2,3,3-trimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity centered on the imine bond of 5-Bromo-2,3,3-trimethyl-3H-indole. This versatile intermediate is of significant interest in synthetic organic chemistry, particularly as a precursor for various heterocyclic compounds and dye molecules. This document details the synthesis of the core molecule and explores the characteristic reactions of its endocyclic imine functionality, including nucleophilic additions, reductions, and cycloadditions. Experimental protocols and quantitative data are provided to facilitate practical application in a research and development setting.
Synthesis of this compound
The foundational step for exploring the reactivity of the title compound is its synthesis. The most common and efficient method is the Fischer indole synthesis.
Fischer Indole Synthesis
This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. For the synthesis of this compound, 4-bromophenylhydrazine is condensed with 3-methyl-2-butanone (isopropyl methyl ketone).
Experimental Protocol:
A solution of 4-bromophenylhydrazine (1.0 g, 4.5 mmol), 3-methyl-2-butanone (0.81 g, 9.3 mmol), and concentrated sulfuric acid (0.44 g, 4.5 mmol) in ethanol (100 mL) is prepared in a 250 mL round-bottomed flask equipped with a reflux condenser.[1] The mixture is heated under reflux for 12 hours.[1] After cooling to room temperature, the reaction is quenched with a 10% sodium bicarbonate solution and extracted with diethyl ether.[1] The combined organic layers are washed with deionized water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1]
Quantitative Data:
| Product | Form | Yield | Spectroscopic Data |
| This compound | Reddish oil | 96% | ¹H-NMR (CDCl₃, 500 MHz): δ 7.42 (m, 3H), 2.27 (s, 3H), 1.30 (s, 6H)[1] ¹³C-NMR (CDCl₃, 500 MHz): δ 188.57, 152.47, 147.76, 130.70, 124.88, 121.24, 118.94, 54.14, 30.33, 22.94, 15.41[1] |
Logical Workflow for Synthesis:
Caption: Fischer indole synthesis of the target compound.
Chemical Reactivity of the Imine Bond
The C=N double bond in the 3H-indole ring is the primary site of reactivity. This imine functionality can undergo a variety of transformations, making it a valuable synthetic handle.
Reduction of the Imine Bond
Generic Experimental Protocol (Analogous System):
To a solution of the 3H-indole in a suitable solvent such as methanol or ethanol, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise at room temperature or below. The reaction is stirred until completion, monitored by thin-layer chromatography. The reaction is then quenched, and the product is extracted, dried, and purified.
Expected Product: 5-Bromo-2,3,3-trimethylindoline
Quantitative Data (Analogous Systems):
| Substrate | Reducing Agent | Solvent | Product | Yield |
| General 3H-indole | NaBH₄ | Methanol | Corresponding indoline | High |
Logical Workflow for Reduction:
Caption: Reduction of the imine to an indoline.
Nucleophilic Addition to the Imine Bond
The electrophilic carbon of the imine bond is susceptible to attack by various nucleophiles. This reaction is fundamental for introducing a wide range of substituents at the C2 position of the corresponding indoline. Common nucleophiles include organometallic reagents (e.g., Grignard reagents) and enolates.
Generic Experimental Protocol (Analogous System with Grignard Reagent):
A solution of the this compound in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran is cooled in an ice bath under an inert atmosphere. The Grignard reagent (e.g., methylmagnesium bromide) is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified.
Expected Product: 2-Alkyl-5-bromo-2,3,3-trimethylindoline
Quantitative Data (Analogous Systems):
| Substrate | Nucleophile | Solvent | Product | Yield |
| General 3H-indole | Grignard Reagent | Diethyl Ether/THF | 2-Alkyl-indoline | Varies |
Logical Workflow for Nucleophilic Addition:
Caption: Nucleophilic addition to the imine bond.
[3+2] Cycloaddition Reactions
The imine bond of 3H-indoles can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This provides a powerful method for the construction of fused heterocyclic systems. While specific examples for this compound are scarce, the general reactivity pattern is established for the indole nucleus.
Generic Experimental Protocol (Analogous System):
The 3H-indole and a 1,3-dipole (e.g., an azide or a nitrile oxide, which can be generated in situ) are dissolved in an appropriate solvent. The reaction mixture is stirred at room temperature or heated to effect the cycloaddition. The progress of the reaction is monitored by a suitable analytical technique. Upon completion, the solvent is removed, and the product is purified by chromatography.
Expected Product: A fused heterocyclic system (e.g., a triazoline or oxadiazoline derivative).
Quantitative Data (Analogous Systems):
| Substrate | 1,3-Dipole | Solvent | Product | Yield |
| General Indole | Azide | Toluene | Triazolo-indoline derivative | Moderate to Good |
Logical Workflow for Cycloaddition:
Caption: [3+2] Cycloaddition with the imine bond.
Reactivity of the Benzene Ring
While the primary focus of this guide is the imine bond, it is important to note that the benzene ring can also undergo reactions, such as electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions will be influenced by the existing substituents. For instance, nitration of the closely related 2,3,3-trimethyl-3H-indole has been reported.
Experimental Protocol for Nitration of 2,3,3-trimethyl-3H-indole:
To a flask containing 2,3,3-trimethylindole (12.42 g, 78 mmol) and concentrated sulfuric acid (46 mL), a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol) is added dropwise in an ice bath with constant stirring. The reaction is allowed to stir at room temperature for 3 hours. The mixture is then poured over ice, and the resulting precipitate is neutralized with sodium hydroxide to a pH of 8. The solid is collected by vacuum filtration, washed with deionized water, and then dissolved in a minimum amount of hot methanol, filtered, and evaporated to dryness.
Quantitative Data (for 2,3,3-trimethyl-3H-indole):
| Product | Form | Yield |
| 5-Nitro-2,3,3-trimethyl-3H-indole | Red solid | 78% |
Conclusion
This compound is a valuable synthetic intermediate due to the versatile reactivity of its imine bond. This functionality readily undergoes reduction to the corresponding indoline, addition of various nucleophiles, and participates in cycloaddition reactions to form complex heterocyclic systems. The protocols and data presented in this guide, based on direct synthesis and analogous reactivity, provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further research into the specific reaction conditions and substrate scope for the 5-bromo derivative will undoubtedly expand its applications in medicinal and materials chemistry.
References
An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2,3,3-trimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-2,3,3-trimethyl-3H-indole, a heterocyclic compound with potential applications in pharmaceutical research and development. This document outlines the physicochemical properties, qualitative solubility, and stability considerations for this compound. Detailed experimental protocols for determining quantitative solubility and assessing stability through forced degradation studies are provided to guide researchers in establishing a comprehensive profile of this molecule.
Physicochemical Properties
This compound is a substituted indole derivative with a molecular formula of C₁₁H₁₂BrN.[1][2][3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂BrN | [1][2][3] |
| Molecular Weight | 238.12 g/mol | [1][2] |
| Appearance | Pale yellow to white crystalline powder | [1] |
| Melting Point | 94–98°C | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 54136-24-2 | [1][2][3] |
Solubility Profile
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate its solubility in common organic solvents.
Qualitative Solubility Data
| Solvent | Solubility | Reference(s) |
| Dichloromethane | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Ethanol | Soluble | [1] |
For drug development and formulation, quantitative determination of solubility is crucial. The following section provides a detailed experimental protocol for this purpose.
Experimental Protocol: Quantitative Solubility Determination
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the quantitative solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, phosphate buffer at various pH values)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding the collection of any solid material.
-
Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.
-
Diagram of the Solubility Determination Workflow:
References
The Strategic Role of 5-Bromo-2,3,3-trimethyl-3H-indole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3,3-trimethyl-3H-indole, a halogenated indolenine derivative, has emerged as a versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, including a reactive bromine atom at the 5-position and a gem-dimethyl group at the 3-position, offer a strategic advantage for the synthesis of diverse and complex molecular architectures. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role as a key intermediate in the synthesis of bioactive compounds. We will delve into its chemical properties, synthetic utility, and the biological activities of its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.
Core Chemical and Physical Properties
This compound is a stable, crystalline solid with properties that make it amenable to a variety of synthetic transformations.[1][2] The presence of the bromine atom significantly enhances its utility in cross-coupling reactions, while the trimethyl substitution pattern influences its solubility and steric interactions.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂BrN | [4] |
| Molecular Weight | 238.12 g/mol | [4] |
| Appearance | Pale yellow to white crystalline powder | [2] |
| CAS Number | 54136-24-2 | [4] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in dichloromethane, chloroform, and ethanol | [2] |
Synthetic Utility: A Gateway to Novel Scaffolds
The primary application of this compound in medicinal chemistry lies in its role as a versatile precursor for more complex molecules.[2][3] The bromine atom at the C5 position is a key functional handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[5][6]
Quaternization and Subsequent Derivatization
A common initial step in the utilization of this compound is the quaternization of the indole nitrogen, typically through alkylation. This not only activates the molecule for subsequent reactions but also introduces another point of diversity.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. This compound | C11H12BrN | CID 11230141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Versatile Role of 5-Bromo-2,3,3-trimethyl-3H-indole in Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and diverse applications of 5-Bromo-2,3,3-trimethyl-3H-indole, a key building block in the construction of a variety of functional heterocyclic compounds. Its unique structure, featuring a reactive indolenine core and a bromine substituent for further functionalization, makes it a valuable precursor in the fields of medicinal chemistry, materials science, and diagnostics. This document provides detailed experimental protocols, comprehensive data, and a workflow for the synthesis of advanced heterocyclic systems.
Core Properties of this compound
This compound, also known as 5-bromo-2,3,3-trimethylindolenine, is a crystalline solid that serves as a versatile intermediate in organic synthesis. The presence of the bromine atom at the 5-position and the gem-dimethyl group at the 3-position enhances its lipophilicity and provides a handle for a range of chemical modifications.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂BrN | |
| Molecular Weight | 238.12 g/mol | |
| CAS Number | 54136-24-2 | |
| Appearance | Pale yellow to white crystalline powder | |
| Melting Point | 94–98°C | |
| Solubility | Soluble in dichloromethane, chloroform, and ethanol | |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.42 (m, 3H), 2.27 (s, 3H), 1.30 (s, 6H) | |
| ¹³C NMR (CDCl₃, 500 MHz) | δ 188.57, 152.47, 147.76, 130.70, 124.88, 121.24, 118.94, 54.14, 30.33, 22.94, 15.41 | |
| Mass Spectrum (m/z) | 237.01531 (M+) |
Synthesis of the Core Building Block
The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone.
Experimental Protocol: Fischer Indole Synthesis
This protocol describes the synthesis of this compound from 4-bromophenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone).
Materials:
-
4-bromophenylhydrazine (1.0 g, 4.5 mmol)
-
3-methyl-2-butanone (isopropyl methyl ketone) (0.81 g, 9.3 mmol)
-
Ethanol (100 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.44 g, 4.5 mmol)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottomed flask equipped with a reflux condenser, dissolve 4-bromophenylhydrazine (1.0 g) and 3-methyl-2-butanone (0.81 g) in ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (0.44 g) to the solution.
-
Heat the mixture under reflux for 12 hours.
-
After cooling to room temperature, quench the reaction mixture by carefully adding it to a 10% sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product as a reddish oil.
-
The crude product (yield: 1.0 g, 96%) can be used in the next step without further purification.
Applications as a Building Block for Heterocyclic Compounds
This compound is a pivotal precursor for a range of heterocyclic compounds, most notably cyanine dyes, styryl dyes, and spiropyrans. The general synthetic strategy involves the quaternization of the indolenine nitrogen, which activates the adjacent methyl group for subsequent condensation reactions.
Synthesis of Cyanine Dyes
Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocycles linked by a polymethine bridge. They are widely used as fluorescent labels in biomedical research.
The following diagram illustrates the multi-step synthesis of a symmetrical pentamethine cyanine dye starting from the quaternization of this compound.
The Dawn of a Unique Scaffold: A Technical Guide to the Discovery and History of Substituted 3H-Indoles
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and synthetic methodologies of substituted 3H-indoles has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of this unique heterocyclic core, from its early theoretical considerations to its modern applications in medicinal chemistry.
A Historical Perspective: From Rearrangement to Recognition
The story of substituted 3H-indoles, also known as indolenines, is intrinsically linked to the broader history of indole chemistry. While the 1H-indole tautomer has been the subject of extensive research since its discovery in the 19th century, the 3H-isomer remained a more elusive and less understood entity for many years.
One of the earliest significant contributions to the chemistry of 3H-indoles was the Plancher Rearrangement , first reported by G. Plancher in 1896.[1][2] This acid-catalyzed thermal rearrangement of 2-alkyl- or 2-aryl-substituted 3,3-dialkyl-3H-indolium salts to the more stable 1,2,3-trisubstituted 1H-indoles provided early evidence for the existence and reactivity of the 3H-indole core.[1][3] The mechanism involves a Wagner-Meerwein type rearrangement, highlighting the dynamic nature of the indole nucleus.[1][3]
However, the isolation and characterization of stable, substituted 3H-indoles as distinct chemical entities came much later. A pivotal moment in this journey was the application of the Fischer Indole Synthesis to ketones lacking an α-methylene group, which directly yields 3,3-disubstituted 3H-indoles (indolenines).[4][5][6] This method, discovered by Emil Fischer in 1883 for the synthesis of 1H-indoles, proved to be a versatile tool for accessing the 3H-isomers.[6]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of substituted 3H-indoles has evolved significantly, with several modern methods offering high yields and broad substrate scope. This guide details the experimental protocols for the following key synthetic strategies:
Fischer Indole Synthesis of 3H-Indoles (Indolenines)
This classical method remains a cornerstone for the synthesis of 3,3-disubstituted 3H-indoles. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone.[4][5]
Experimental Protocol: Synthesis of 2,3,3-Trimethyl-5-nitroindolenine [4]
A mixture of o-nitrophenylhydrazine (0.29 g, 1.89 mmol), 2-methylcyclohexanone (0.21 g, 1.89 mmol), and glacial acetic acid (3 g, 0.05 mol) is refluxed for 24 hours with stirring. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, neutralized with 1 M NaOH, diluted with water (100 mL), and extracted with CDCl3 (3 x 100 mL). The combined organic layers are dried over Na2SO4, and the solvent is removed by evaporation to yield the crude product.[4]
Workflow for Fischer Indole Synthesis of 3H-Indoles
Iodine-Mediated Intramolecular Cyclization of Enamines
A modern and efficient transition-metal-free approach involves the iodine-mediated intramolecular cyclization of enamines. This method provides access to a wide variety of multifunctionalized 3H-indoles in good to high yields.[7][8][9][10]
Experimental Protocol: Synthesis of Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate [10]
A mixture of (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (1a, 1.0 mmol), I2 (1.2 mmol), and K2CO3 (2.0 mmol) in DMF (5 mL) is stirred at 100 °C for 1 hour. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with saturated aqueous Na2S2O3 (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[10]
Proposed Mechanism of Iodine-Mediated Cyclization
References
- 1. academic.oup.com [academic.oup.com]
- 2. Plancher-Umlagerung – Wikipedia [de.wikipedia.org]
- 3. resolve.cambridge.org [resolve.cambridge.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines [organic-chemistry.org]
- 8. Iodine-mediated synthesis of 3H-indoles via intramolecular cyclization of enamines. | Semantic Scholar [semanticscholar.org]
- 9. Iodine-mediated synthesis of 3H-indoles via intramolecular cyclization of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Theoretical Exploration of the Electronic Landscape of 5-Bromo-2,3,3-trimethyl-3H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the electronic properties of 5-Bromo-2,3,3-trimethyl-3H-indole, a key intermediate in the synthesis of functional dyes and pharmaceutical compounds. While dedicated theoretical studies on this specific molecule are not extensively documented, this paper outlines a robust computational framework for such an investigation, drawing upon established methodologies for analogous molecular systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrN | [1][2] |
| Molecular Weight | 238.12 g/mol | [1][2] |
| Appearance | Pale yellow to white crystalline powder | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethanol) | [2] |
| CAS Number | 54136-24-2 | [1][2] |
Experimental Protocols
The synthesis of this compound is well-established, primarily through the Fischer indole synthesis.
Synthesis of this compound
A common synthetic route involves the reaction of (4-bromophenyl)hydrazine hydrochloride with 3-methyl-2-butanone.[3] The reaction is typically carried out in a suitable solvent such as acetic acid or ethanol, often with an acid catalyst like sulfuric acid, and can be performed under conventional heating or microwave irradiation to improve yields and reduce reaction times.[3] For instance, one reported method involves refluxing 4-bromophenylhydrazine hydrochloride and 3-methyl-2-butanone in ethanol with a catalytic amount of H₂SO₄ overnight.[3] Another approach utilizes microwave-assisted synthesis in water with a catalytic amount of H₂SO₄, reportedly leading to a quantitative yield.[3]
Characterization
The synthesized compound is typically characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the molecular structure.[4][5][6]
-
Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) are employed to determine the molecular weight and confirm the elemental composition.[7]
Proposed Theoretical Framework for Electronic Property Analysis
The following sections detail a recommended computational workflow for a thorough theoretical investigation of the electronic properties of this compound. This framework is based on methodologies successfully applied to derivative molecules.[4][8]
Computational Workflow
The proposed workflow for the theoretical analysis is depicted below.
Recommended Computational Methods
The following table summarizes the recommended computational methods and parameters for the theoretical study.
| Parameter | Recommendation | Rationale |
| Software | Gaussian 09 or later versions | Widely used and validated for quantum chemical calculations.[8] |
| Method | Density Functional Theory (DFT) | Provides a good balance between accuracy and computational cost for electronic structure calculations.[7] |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A popular hybrid functional that often yields reliable results for organic molecules.[5] |
| Basis Set | 6-311++G(d,p) | A flexible basis set that includes diffuse and polarization functions, important for describing electronic properties accurately.[9] |
| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent environment on the electronic properties.[4] |
Key Electronic Properties for Investigation
A theoretical study should focus on the following key electronic properties to provide a comprehensive understanding of the molecule's behavior.
-
Frontier Molecular Orbitals (HOMO and LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and its ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.[4][8]
-
Molecular Electrostatic Potential (MEP) : The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of chemical reactions.[9]
-
Mulliken Population Analysis : This analysis provides the charge distribution on each atom in the molecule, offering further insight into its reactivity.
-
Excited State Properties (TD-DFT) : Time-Dependent DFT (TD-DFT) calculations can be used to determine the excitation energies and oscillator strengths, which are essential for simulating the UV-Vis absorption spectrum of the molecule.[4]
Conclusion
While a dedicated theoretical treatise on the electronic properties of this compound is not yet prevalent in the literature, the computational tools and methodologies are well-established. A comprehensive theoretical study, as outlined in this guide, would provide valuable insights into the molecule's electronic structure, reactivity, and photophysical properties. This knowledge would be instrumental for researchers and scientists in the fields of materials science and drug development, enabling the rational design of novel functional materials and therapeutic agents based on this versatile indole derivative.
References
- 1. This compound | C11H12BrN | CID 11230141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Engineering and Structure-Related Properties of Squaraine Dyes Based on the Core and Wings Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]
- 9. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole
Introduction
5-Bromo-2,3,3-trimethyl-3H-indole, also known as 5-Bromo-2,3,3-trimethylindolenine, is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its substituted indole scaffold serves as a versatile precursor for the synthesis of various organic compounds, including fluorescent dyes like cyanines.[1] The presence of a bromine atom at the 5-position provides a functional handle for further molecular modifications through cross-coupling reactions, while the trimethyl substitution pattern enhances its lipophilicity and reactivity.[1] This document provides a detailed experimental protocol for the synthesis of this compound via the Fischer indole synthesis, a classic and robust method for constructing the indole ring system.[2][3]
Principle of the Method
The synthesis is achieved through the Fischer indole synthesis, a chemical reaction that produces an indole from a substituted phenylhydrazine and a ketone under acidic conditions.[3] In this specific protocol, 4-bromophenyl hydrazine reacts with isopropyl methyl ketone in the presence of a strong acid catalyst, sulfuric acid. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final 3H-indole product.[3][5]
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromophenyl hydrazine | C₆H₇BrN₂ | 187.04 | 1.0 g | 4.5 |
| Isopropyl methyl ketone | C₅H₁₀O | 86.13 | 0.81 g | 9.3 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 0.44 g | 4.5 |
| 10% Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Equipment:
-
250 mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropyl methyl ketone (0.81 g, 9.3 mmol), and ethanol (100 mL).[6]
-
Acid Addition: Carefully add concentrated sulfuric acid (0.44 g, 4.5 mmol) to the reaction mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 12 hours.[6]
-
Quenching: After 12 hours, remove the heat source and allow the mixture to cool to room temperature.[6]
-
Neutralization: Carefully quench the reaction by slowly adding a 10% aqueous solution of sodium bicarbonate until the effervescence ceases.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[6]
-
Washing: Wash the combined organic layers with deionized water.[6]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.[6]
-
Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6] The product is obtained as a reddish oil with a reported yield of 96%.[6] For many applications, this crude product can be used without further purification.[6]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material 1 | 4-Bromophenyl hydrazine | [6] |
| Starting Material 2 | Isopropyl methyl ketone | [6] |
| Catalyst | Concentrated Sulfuric Acid | [6] |
| Solvent | Ethanol | [6] |
| Reaction Time | 12 hours | [6] |
| Reaction Temperature | Reflux | [6] |
| Product Appearance | Reddish oil | [6] |
| Yield | 96% | [6] |
Safety Precautions
-
Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethyl ether is highly flammable; ensure there are no open flames or spark sources in the vicinity.
-
Perform all operations in a well-ventilated fume hood.
-
Review the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Synthesis of Cyanine Dyes Using 5-Bromo-2,3,3-trimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the synthesis of symmetrical pentamethine cyanine dyes utilizing 5-Bromo-2,3,3-trimethyl-3H-indole as a key intermediate. The protocols outlined below are based on established synthetic methodologies, including the Fischer indole synthesis for the preparation of the indole precursor, followed by quaternization and condensation to form the final cyanine dye.
Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine bridge.[1] Their utility in biomedical research and drug development is extensive, owing to their strong fluorescence and light-absorbing properties.[2] The introduction of a bromine atom at the 5-position of the indole ring provides a handle for further functionalization, allowing for the development of targeted therapeutic and diagnostic agents.[3] Halogenated cyanine dyes, in particular, have shown potential in applications such as photodynamic and photothermal therapy.[4]
I. Synthesis of this compound (1b)
The initial step involves the synthesis of the indole derivative, this compound, via the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of an arylhydrazine with a ketone.[5]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (4-bromophenyl)hydrazine in glacial acetic acid.
-
Add 3-methylbutan-2-one to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography.
II. Quaternization of this compound
The next step is the quaternization of the synthesized indole derivative to form the corresponding indolium iodide salt. This is a crucial step to activate the methyl group for the subsequent condensation reaction.[5]
Experimental Protocol:
-
In a microwave-safe vial, combine this compound (1b) and 1-iodobutane in acetonitrile.[5]
-
Seal the vial and heat the reaction mixture in a microwave reactor at 155 °C for 30 minutes.[5]
-
After cooling, remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether and filter to obtain the 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2b) as a brownish solid.[5]
III. Synthesis of Symmetrical Pentamethine Cyanine Dye (4b)
The final step is the condensation of the quaternized indole with a polymethine bridge precursor to form the symmetrical cyanine dye.[5]
Experimental Protocol:
-
In a microwave vial, combine 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2b), N-((1E,2E)-3-(phenylamino)allylidene)benzenaminium chloride (3), and anhydrous sodium acetate in acetic anhydride.[5]
-
Heat the mixture in a microwave reactor at 130 °C for 30 minutes.[5]
-
After cooling, pour the reaction mixture into diethyl ether to precipitate the crude cyanine dye.
-
Collect the solid by filtration and wash with diethyl ether.[5]
-
Further purify the dye by dissolving the solid in dichloromethane (DCM) to remove any unreacted sodium acetate by filtration. The final product can be further purified by column chromatography.[5]
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Spectroscopic Data |
| I | This compound (1b) | (4-bromophenyl)hydrazine, 3-methylbutan-2-one | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | - | - |
| II | 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2b) | This compound (1b) | 1-iodobutane | Acetonitrile | Microwave, 155 °C, 30 min | 68%[5] | ¹H NMR (600 MHz, DMSO-d6): δ = 8.20 (s, 1H), 8.01 (d, J = 8.4 Hz, 1H), 7.82 (d, J = 8.4 Hz, 1H), 4.45 (t, J = 7.7 Hz, 2H), 2.84 (s, 3H), 1.82 (m, 2H), 1.53 (s, 6H), 1.43 (m, 2H), 0.94 (t, J = 7.4 Hz, 3H)[5] |
| III | Symmetrical Pentamethine Cyanine Dye (4b) | 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2b) | N-((1E,2E)-3-(phenylamino)allylidene)benzenaminium chloride (3), Anhydrous Sodium Acetate | Acetic Anhydride | Microwave, 130 °C, 30 min | 43%[5] | - |
Note: Yields and spectroscopic data are based on the cited literature and may vary depending on experimental conditions.
Visualizing the Synthesis and Workflow
To better understand the process, the following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow.
Caption: Chemical synthesis pathway for a symmetrical pentamethine cyanine dye.
Caption: General experimental workflow for cyanine dye synthesis and purification.
References
Application Notes and Protocols for N-alkylation of 5-Bromo-2,3,3-trimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 5-Bromo-2,3,3-trimethyl-3H-indole, a key intermediate in the synthesis of various pharmaceutical compounds. The N-alkylation of this indolenine derivative is a crucial step for introducing diverse functionalities that can modulate biological activity. This document outlines various reaction conditions and provides standardized experimental procedures.
Introduction
N-alkylation of indoles and their derivatives is a fundamental transformation in organic synthesis. The introduction of an alkyl group on the nitrogen atom can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets. This compound, also known as 5-bromo-2,3,3-trimethylindolenine, is a versatile building block. The N-alkylation of this substrate typically proceeds via nucleophilic attack of the indole nitrogen on an alkyl halide or a similar electrophile. The choice of base, solvent, and alkylating agent, along with the reaction temperature and time, are critical parameters that influence the efficiency and yield of the reaction.
Comparative Reaction Conditions
The following table summarizes various reported and analogous conditions for the N-alkylation of this compound and related indole derivatives. This data allows for easy comparison of different methodologies.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | - | Acetonitrile | Reflux | 12 | 51 | [1] |
| Ethyl Iodide | NaH | DMF | 0 to RT | 2-12 | Est. >80* | |
| Benzyl Bromide | KOH | DMSO | RT | 0.75 | 85-89 | [2] |
| Benzyl Bromide | NaH | DMF | 0 to RT | 1 | 80 |
*Yield is estimated based on general indole alkylation protocols as a specific yield for this substrate and conditions was not found in the searched literature.
Experimental Protocols
Detailed methodologies for the key N-alkylation reactions are provided below.
Protocol 1: N-methylation of this compound
This protocol is based on the synthesis of 5-bromo-1,2,3,3-tetramethyl-3H-indol-1-ium iodide.[1]
Materials:
-
This compound
-
Methyl Iodide
-
Anhydrous Acetonitrile
-
Nitrogen gas
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL three-necked round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add this compound (200 mg, 0.84 mmol).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
At room temperature, add methyl iodide (251 mg, 1.68 mmol).
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After 12 hours, allow the reaction mixture to cool to room temperature.
-
The product, 5-bromo-1,2,3,3-tetramethyl-3H-indol-1-ium iodide, can be isolated by filtration and washing with cold acetonitrile (Yield: 108 mg, 51%).[1]
Protocol 2: N-ethylation of this compound (General Procedure)
This protocol is adapted from general procedures for the N-alkylation of indoles.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl Iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe and septum
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Slowly add ethyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: N-benzylation of this compound (General Procedure)
This protocol is adapted from a high-yield synthesis of 1-benzylindole.[2]
Materials:
-
This compound
-
Potassium Hydroxide (KOH), freshly crushed
-
Benzyl Bromide
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.
-
Add freshly crushed potassium hydroxide (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 45 minutes.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Experimental Workflow for N-Alkylation
The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.
Caption: General workflow for N-alkylation.
Influence of Reaction Parameters on N-Alkylation Outcome
This diagram illustrates the logical relationships between key reaction parameters and the success of the N-alkylation reaction.
Caption: Factors influencing N-alkylation.
References
Application Notes and Protocols for the Synthesis of Pentamethine Indocyanine Dyes from 5-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis of pentamethine indocyanine dyes starting from 5-bromoindoles. Indocyanine dyes are crucial fluorescent probes in various biomedical applications, including bioimaging and diagnostics. The introduction of a bromine atom onto the indole scaffold offers a versatile handle for further functionalization, enabling the development of targeted or environment-sensitive dyes.
Overview of the Synthetic Pathway
The synthesis of symmetrical pentamethine indocyanine dyes from 5-bromoindoles follows a three-step process. The general scheme involves:
-
Fischer Indole Synthesis: Formation of 5-bromo-2,3,3-trimethyl-3H-indole from 4-bromophenylhydrazine.
-
Quaternization: N-alkylation of the bromo-indole intermediate to form a quaternary indol-1-ium salt.
-
Condensation: Reaction of two equivalents of the quaternary salt with a pentamethine bridge source, typically a malonaldehyde derivative, to yield the final symmetrical pentamethine indocyanine dye.
Experimental Protocols
Step 1: Synthesis of this compound
This protocol is adapted from the Fischer indole synthesis.
Materials:
-
4-bromophenyl hydrazine
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (3-bromophenyl)hydrazine in glacial acetic acid.
-
Add 3-methylbutan-2-one to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
The crude this compound can be used in the next step without further purification. For higher purity, recrystallization from ethanol/water or purification by column chromatography on silica gel can be performed.
Step 2: Synthesis of 5-bromo-1-alkyl-2,3,3-trimethyl-3H-indol-1-ium iodide
This protocol describes the quaternization of the indole nitrogen.
Materials:
-
This compound
-
Alkyl iodide (e.g., 1-iodobutane)
-
Acetonitrile
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 eq) and the desired alkyl iodide (3.0 eq).[1]
-
Add acetonitrile as the solvent.[1]
-
Seal the vial and heat the mixture in a microwave reactor at 155 °C for 30 minutes.[1]
-
After cooling, the product will precipitate.
-
Collect the solid by filtration and wash with a small amount of cold acetonitrile or diethyl ether.
-
Dry the resulting brownish solid under vacuum. A yield of approximately 68% can be expected for the N-butyl derivative.[1]
Step 3: Synthesis of Symmetrical Pentamethine Indocyanine Dye
This final step involves the condensation to form the dye.
Materials:
-
5-bromo-1-alkyl-2,3,3-trimethyl-3H-indol-1-ium iodide (from Step 2)
-
Malonaldehyde bis(phenylimine) monohydrochloride (or similar pentamethine bridge source)
-
Anhydrous sodium acetate
-
Acetic anhydride
Procedure:
-
In a microwave-safe reaction vial, combine the 5-bromo-1-alkyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2.0 eq), malonaldehyde bis(phenylimine) monohydrochloride (1.0 eq), and anhydrous sodium acetate (3.0 eq).[1]
-
Add acetic anhydride as the solvent and reagent.[1]
-
Seal the vial and heat in a microwave reactor at 130 °C for 30 minutes.[1]
-
After cooling, pour the reaction mixture into diethyl ether to precipitate the crude dye.
-
Collect the solid by filtration and wash with diethyl ether.
-
To remove unreacted sodium acetate, dissolve the crude product in a suitable solvent like dichloromethane (DCM) and filter.
-
Evaporate the solvent to obtain the purified pentamethine indocyanine dye. A yield of around 43% can be expected for the N-butyl derivative.[1] Further purification can be achieved by column chromatography or recrystallization.
Data Presentation
The following tables summarize key quantitative data for a representative 5-bromo-substituted pentamethine indocyanine dye.
Table 1: Reaction Yields
| Step | Product | Starting Material | Yield (%) | Reference |
| 1. Fischer Indole Synthesis | This compound | 4-bromophenyl hydrazine | ~96% | [2] |
| 2. Quaternization (with 1-iodobutane) | 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | This compound | 68% | [1] |
| 3. Condensation | 5-bromo-2-((1E,3E)-5-((Z)-5-bromo-1-butyl-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1-butyl-3,3-dimethyl-3H-indol-1-ium iodide | Quaternized bromo-indole | 43% | [1] |
Table 2: Spectroscopic Properties of a Representative 5-Bromo-Substituted Pentamethine Indocyanine Dye (Br-CY-C4)
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | ~650-670 nm (estimated) | Ethanol | |
| Molar Extinction Coefficient (ε) | > 150,000 M-1cm-1 (typical) | Ethanol | |
| Emission Maximum (λem) | ~670-690 nm (estimated) | Ethanol | |
| Quantum Yield (ΦF) | Varies with structure and solvent | - |
Note: Precise spectroscopic data for the title compound is not fully detailed in the provided search results. The values are estimated based on typical characteristics of similar pentamethine indocyanine dyes.
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for pentamethine indocyanine dyes from 5-bromoindoles.
Experimental Workflow
Caption: General experimental workflow for the synthesis and analysis of the dye.
References
Application of 5-Bromo-2,3,3-trimethyl-3H-indole in the Synthesis of Novel Pharmaceutical Intermediates
Introduction
5-Bromo-2,3,3-trimethyl-3H-indole is a versatile heterocyclic building block employed in the synthesis of various pharmaceutical intermediates. Its substituted indole scaffold, featuring a bromine atom at the 5-position and three methyl groups, offers unique reactivity and lipophilicity, making it a valuable precursor in medicinal chemistry. The bromine atom serves as a convenient handle for further functionalization, often through cross-coupling reactions, while the trimethylated indolenine core is a key component in the synthesis of spiropyran compounds with potential therapeutic applications. This document outlines the application of this compound in the synthesis of a 5'-bromo-substituted spiropyran, a class of compounds investigated for their cytotoxic properties against cancer cell lines.
Synthesis of 5'-Bromo-Substituted Spiropyrans
A key application of this compound is in the synthesis of spiropyrans. These compounds are of interest in drug development due to their photochromic properties and demonstrated biological activity. The synthesis involves a two-step process: N-alkylation of the indole derivative to form a reactive indolium salt, followed by condensation with a substituted salicylaldehyde.
Reaction Scheme:
Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 5-Bromo-2,3,3-trimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis and purification of 5-Bromo-2,3,3-trimethyl-3H-indole, a valuable intermediate in the development of pharmaceuticals and functional dyes.[1] The synthesis is achieved via the well-established Fischer indole synthesis, a reliable method for constructing the indole scaffold.[2][3]
Chemical Properties and Safety Information
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value |
| IUPAC Name | This compound[4] |
| Synonyms | 5-Bromo-2,3,3-trimethylindolenine[1] |
| CAS Number | 54136-24-2[4] |
| Molecular Formula | C₁₁H₁₂BrN[1][4] |
| Molecular Weight | 238.12 g/mol [1][4] |
| Appearance | Pale yellow to white crystalline powder[1] |
| Purity | ≥98%[1] |
| Solubility | Soluble in dichloromethane, chloroform, and ethanol[1] |
Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocol: Fischer Indole Synthesis
The synthesis of this compound is accomplished through the acid-catalyzed condensation of 4-bromophenylhydrazine with 3-methyl-2-butanone (isopropyl methyl ketone).[5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-bromophenyl hydrazine | 187.04 | 1.0 g | 4.5 |
| Isopropylmethylketone | 86.13 | 0.81 g | 9.3 |
| Ethanol | 46.07 | 100 mL | - |
| Concentrated H₂SO₄ | 98.08 | 0.44 g | 4.5 |
| 10% NaHCO₃ solution | - | As needed | - |
| Diethyl ether | - | As needed | - |
| Deionized water | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Reaction Scheme
The overall reaction is depicted in the following diagram:
Caption: Fischer Indole Synthesis of the target compound.
Procedure
-
In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropylmethylketone (0.81 g, 9.3 mmol), and ethanol (100 mL).[5]
-
Carefully add concentrated H₂SO₄ (0.44 g, 4.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.[5]
-
After 12 hours, allow the mixture to cool to room temperature.[5]
-
Quench the reaction by carefully adding it to a 10% aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether.[5]
-
Wash the combined organic layers with deionized water.[5]
-
Dry the organic layer over anhydrous MgSO₄ and filter.[5]
-
Remove the solvent under reduced pressure to yield the crude product as a reddish oil. The reported crude yield is approximately 96% (1.0 g).[5]
Purification Protocol
While the crude product can be used in subsequent steps without further purification, column chromatography is recommended for obtaining a high-purity sample.
Silica Gel Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Characterization Data
The following table summarizes the nuclear magnetic resonance (NMR) data for the synthesized compound.[5]
| Nucleus | Solvent | Chemical Shift (ppm) | Description |
| ¹H-NMR | CDCl₃ | 7.42 | (m, 3H) |
| ¹H-NMR | CDCl₃ | 2.27 | (s, 3H) |
| ¹H-NMR | CDCl₃ | 1.30 | (s, 6H) |
| ¹³C-NMR | CDCl₃ | 188.57, 152.47, 147.76, 130.70, 124.88, 121.24, 118.94, 54.14, 30.33, 22.94, 15.41 | - |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from synthesis to purification.
References
The Role of 5-Bromo-2,3,3-trimethyl-3H-indole in the Preparation of Fluorescent Labels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3,3-trimethyl-3H-indole is a key heterocyclic building block in the synthesis of a variety of fluorescent labels, particularly those belonging to the cyanine dye family. The presence of the bromine atom at the 5-position of the indole ring offers a versatile handle for further chemical modifications, allowing for the fine-tuning of the photophysical properties of the resulting dyes. The trimethylated indole core contributes to the stability and lipophilicity of the molecule. This document provides detailed application notes and protocols for the use of this compound in the preparation of fluorescent labels for biological applications.
Core Applications
Fluorescent labels derived from this compound are primarily used in:
-
Fluorescence Microscopy: For imaging and tracking of biomolecules within cells and tissues.[1]
-
Flow Cytometry: For the analysis and sorting of cells based on their fluorescent properties.[1]
-
Protein and Nucleic Acid Labeling: For the covalent attachment of a fluorescent tag to proteins, antibodies, or nucleic acids for detection and quantification.[1][2]
-
In Vivo Imaging: Near-infrared (NIR) emitting dyes synthesized from this precursor allow for deep-tissue imaging in living organisms.[1]
Data Presentation: Photophysical Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~650 nm | [3] |
| Emission Maximum (λem) | ~670 nm | [3] |
| Molar Extinction Coefficient (ε) | >200,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.2 (in aqueous buffer) | [5] |
| Solubility | Soluble in organic solvents (DMSO, DMF) |
Experimental Protocols
Protocol 1: Synthesis of the Quaternary Indolium Salt Intermediate
This protocol describes the synthesis of a key intermediate, the N-alkylated quaternary salt of this compound. This intermediate is the direct precursor for the subsequent cyanine dye synthesis.
Materials:
-
This compound
-
1-Iodobutane
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add an excess of 1-iodobutane (3.0 eq) to the solution.
-
The reaction mixture is heated under reflux for 15-30 minutes.[4]
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide.[4]
Protocol 2: Synthesis of a Symmetrical Cyanine Dye
This protocol outlines the general synthesis of a symmetrical pentamethine cyanine dye from the quaternary indolium salt intermediate.
Materials:
-
5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide (from Protocol 1)
-
N-((1E,3E)-3-(phenylamino)allylidene)benzenaminium chloride (or a similar polymethine bridge precursor)
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
In a microwave vial, combine the 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2.0 eq), N-((1E,3E)-3-(phenylamino)allylidene)benzenaminium chloride (1.0 eq), and anhydrous sodium acetate (3.0 eq).[4]
-
Add acetic anhydride to the mixture.
-
Heat the reaction mixture in a microwave reactor at 130°C for 15-30 minutes.[4]
-
After cooling, pour the reaction mixture into diethyl ether to precipitate the crude dye.
-
Collect the solid by filtration, wash thoroughly with diethyl ether, and dry.
-
Purify the crude product by column chromatography on silica gel to obtain the pure cyanine dye.
Protocol 3: Protein Labeling with an NHS-Ester Activated Cyanine Dye
This protocol describes a general procedure for labeling proteins with a cyanine dye that has been functionalized with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
NHS-ester activated cyanine dye
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of the NHS-ester activated cyanine dye in anhydrous DMF or DMSO.
-
Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate).
-
Add the dye stock solution to the protein solution with gentle stirring. The molar ratio of dye to protein may need to be optimized but a 10-20 fold molar excess of the dye is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its λex).
Visualization of a Synthetic Pathway and Experimental Workflow
Caption: Synthetic pathway of a cyanine dye and its application in protein labeling.
Caption: Tracking a signaling pathway using a fluorescently labeled ligand.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2,3,3-trimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
The 2,3,3-trimethyl-3H-indole, also known as indolenine, scaffold is a crucial structural motif in the development of various functional molecules, including dyes and pharmaceutical agents. The strategic functionalization of this core structure is essential for tuning its physicochemical and biological properties. 5-Bromo-2,3,3-trimethyl-3H-indole serves as a versatile and readily available starting material for such modifications. Palladium-catalyzed cross-coupling reactions offer a powerful and efficient methodology for creating new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the C5 position.
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving this compound, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. These methods enable the introduction of aryl, alkynyl, vinyl, and amino functional groups, respectively, thereby providing access to a diverse library of 5-substituted 2,3,3-trimethyl-3H-indole derivatives.
Caption: General scheme of Palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl Derivatives
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide.[1] This reaction is particularly effective for introducing diverse aryl or heteroaryl substituents onto the 5-position of the indolenine core. Microwave-assisted protocols can significantly shorten reaction times and improve yields.[2]
Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Ethanol | 100 °C (MW), 25 min | 94 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Ethanol | 100 °C (MW), 40 min | 90 | [2] |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Ethanol | 100 °C (MW), 30 min | 92 | [2] |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Ethanol | 100 °C (MW), 30 min | 85 | [2] |
Experimental Protocol: Microwave-Promoted Suzuki-Miyaura Coupling [2]
This protocol describes the coupling of a 5-bromo-indoline derivative (structurally similar to the target substrate) with phenylboronic acid. Conditions can be adapted for this compound.
-
Materials:
-
5-Bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one (or this compound) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Ethanol (5 mL)
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
-
-
Procedure:
-
To a 10 mL microwave reaction vessel, add the 5-bromo-indoline derivative (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add ethanol (5 mL) and a magnetic stir bar.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with stirring at 100 °C for 25-40 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl product.
-
Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives
The Sonogashira reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[3] This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst and an amine base, under mild conditions.[4][5] It is instrumental for synthesizing key intermediates for materials science and medicinal chemistry.[6]
Quantitative Data Summary: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. & Time | Yield (%) | Reference |
| 1 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2.5) / CuI (5) | Triethylamine | THF | Reflux, 18 h | 89 | [6] |
| 2 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 °C, 4-6 h | 93 | [4] |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT, 12-24 h | ~85 | [4] |
Experimental Protocol: Sonogashira Coupling with Trimethylsilylacetylene [6]
-
Materials:
-
This compound (1.0 mmol, 238 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 mmol, 17.5 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Trimethylsilylacetylene (1.5 mmol, 0.21 mL)
-
Triethylamine (Et₃N) (10 mL)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (15 mL) and triethylamine (10 mL) via syringe.
-
Add trimethylsilylacetylene (1.5 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and stir for 18 hours, monitoring by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite®, washing with diethyl ether (Et₂O).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 5-((trimethylsilyl)ethynyl)-2,3,3-trimethyl-3H-indole. The TMS group can be subsequently removed using standard conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne.[6]
-
Heck Coupling: Synthesis of 5-Vinyl Derivatives
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a direct pathway to vinyl-substituted indoles.[7] The reaction is typically catalyzed by a palladium(II) source and a phosphine ligand in the presence of a base.[8][9] While specific examples for this compound are not prevalent, the following protocol for 5-bromoindole serves as an excellent starting point.
Quantitative Data Summary: Representative Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) & Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW), 15 min | >95 |[8] | | 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100, 20 h | ~97 |[8] | | 3 | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O (10:1) | 80 | High |[8] |
Experimental Protocol: Microwave-Assisted Heck Reaction with Styrene [8]
-
Materials:
-
This compound (0.1 mmol, 23.8 mg)
-
Styrene (0.15 mmol, 17 µL)
-
Sodium tetrachloropalladate(II) [Na₂PdCl₄] (0.005 mmol, 1.5 mg)
-
SPhos (0.015 mmol, 6.3 mg)
-
Sodium carbonate (Na₂CO₃) (0.4 mmol, 42.4 mg)
-
Acetonitrile (MeCN) (0.5 mL) and Deionized water (0.5 mL)
-
Microwave reaction vial (2 mL) with a magnetic stir bar
-
-
Procedure:
-
In a 2 mL microwave reaction vial, combine this compound, Na₂PdCl₄, SPhos, and Na₂CO₃.
-
Add the acetonitrile-water (1:1) solvent mixture, followed by styrene.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture with stirring to 150 °C for 15 minutes.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite® to remove the catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 5-styryl derivative.
-
Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for synthesizing C-N bonds from aryl halides and amines.[10] This reaction is a powerful tool for introducing primary and secondary amino groups, which are prevalent in pharmaceutically active compounds.
Quantitative Data Summary: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) & Time | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2) | Dioxane | 100-110, 12-24 h | [1] |
| 2 | Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100, 2-24 h | [10] |
| 3 | Benzophenone imine (NH₃ equiv.) | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80, 18 h | [11] |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine [1]
-
Materials:
-
This compound (0.1 mmol, 23.8 mg)
-
Morpholine (0.12 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.0025 mmol)
-
Xantphos (0.005 mmol)
-
Cesium carbonate (Cs₂CO₃) (0.2 mmol)
-
Anhydrous dioxane (1 mL)
-
Oven-dried Schlenk tube
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with argon (repeat three times) to create an inert atmosphere.
-
Add anhydrous dioxane (1 mL) followed by morpholine (0.12 mmol) via syringe.
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.
Caption: A typical palladium cross-coupling experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Derivatization of 5-Bromo-2,3,3-trimethyl-3H-indole for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-Bromo-2,3,3-trimethyl-3H-indole and the subsequent biological evaluation of its derivatives. This scaffold holds significant potential in medicinal chemistry, serving as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies for related 5-bromoindole compounds and are intended to be adapted for this specific scaffold.
Introduction to this compound
This compound is a heterocyclic compound featuring a brominated indole core with three methyl groups. The presence of the bromine atom at the 5-position offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. The trimethyl substitution pattern influences the molecule's lipophilicity and steric properties, which can be strategically exploited in drug design. Derivatives of the broader 5-bromoindole class have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[1][2]
Key Applications in Biological Assays
The derivatization of this compound is a promising strategy for the development of novel bioactive molecules for a variety of biological assays, including:
-
Anticancer Screening: Evaluation of cytotoxic and antiproliferative effects against various cancer cell lines.
-
Antimicrobial Assays: Determination of efficacy against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition Assays: Screening for inhibitory activity against specific enzymes implicated in disease pathways.
-
Fluorescent Probe Development: Synthesis of cyanine dyes and other fluorescent molecules for imaging and labeling applications.[3]
Data Presentation: Biological Activity of Related 5-Bromoindole Derivatives
While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following tables summarize the biological activities of structurally related 5-bromoindole derivatives to highlight the potential of this compound class.
Table 1: Anticancer Activity of Selected 5-Bromo-7-azaindolin-2-one Derivatives [4]
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 23p | HepG2 (Liver Carcinoma) | 2.357 |
| A549 (Lung Cancer) | 2.891 | |
| Skov-3 (Ovarian Cancer) | 3.012 | |
| Sunitinib (Control) | HepG2 (Liver Carcinoma) | 26.73 |
| A549 (Lung Cancer) | 24.31 | |
| Skov-3 (Ovarian Cancer) | 25.42 |
Table 2: Antibacterial Activity of 5-Bromoindole-2-carboxamide Derivatives [5]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 7a | E. coli | 0.35 |
| P. aeruginosa | 0.45 | |
| 7b | E. coli | 0.40 |
| P. aeruginosa | 0.55 | |
| 7c | E. coli | 0.38 |
| P. aeruginosa | 0.50 | |
| Gentamicin (Control) | E. coli | 1.25 |
| P. aeruginosa | 2.50 | |
| Ciprofloxacin (Control) | E. coli | 0.625 |
| P. aeruginosa | 1.25 |
Table 3: Antifungal and Antibacterial Activity of Indole Derivatives Containing 1,2,4-Triazole and 1,3,4-Thiadiazole [6][7]
| Compound Class | Microbial Strain | MIC (µg/mL) |
| Indole-thiadiazole (2c) | B. subtilis | 3.125 |
| MRSA | >3.125 | |
| Indole-triazole (3c) | B. subtilis | 3.125 |
| Indole-triazole (3d) | MRSA | <3.125 |
| Ampicillin (Control) | B. subtilis | >50 |
| Ciprofloxacin (Control) | MRSA | 3.125 |
| Fluconazole (Control) | C. albicans | 12.5 |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent derivatization and biological evaluation. These protocols are based on established methods for similar indole compounds and may require optimization for the specific target molecule.
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard Fischer indole synthesis.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Ethanol
-
Concentrated Sulfuric Acid
-
10% Sodium Bicarbonate Solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 g, 4.5 mmol) and 3-methyl-2-butanone (0.81 g, 9.3 mmol) in ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (0.44 g, 4.5 mmol) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture under reflux for 12 hours.
-
After cooling to room temperature, carefully quench the reaction by adding 10% sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with deionized water (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for introducing an aryl or heteroaryl group at the 5-position of the indole ring.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/water mixture)
-
Round-bottom flask, reflux condenser, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 3:1 dioxane/water).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Anticancer Activity Evaluation using MTT Assay[1]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified 5% CO2 incubator at 37°C.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 4: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)[6]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution (in DMSO)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in each well.
-
Add the microbial suspension to each well containing the diluted compound.
-
Include a positive control (microbes without compound) and a negative control (broth without microbes).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Diagram 1: General Synthetic Workflow for Derivatization
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. turkjps.org [turkjps.org]
Application Notes and Protocols: Modular Synthesis of Heterobifunctional Cyanine Dyes Using Indole Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the modular synthesis of heterobifunctional cyanine dyes, starting from indole precursors. The protocols and data presented are based on established synthetic routes, offering a versatile approach for creating customized fluorescent probes for various applications in biological research and drug development.[1][2][3][4][5]
The modular strategy allows for the late-stage introduction of sensitive functional groups, thereby preventing their degradation during the core dye synthesis.[1][3] This approach facilitates the creation of a diverse library of heterobifunctional cyanine dyes with tailored reactive groups for specific bioconjugation needs.[6][7][8]
Overview of the Modular Synthesis Workflow
The synthesis of heterobifunctional cyanine dyes from indole precursors can be broken down into four key stages:
-
Indolium Precursor Formation: Synthesis of the core indole structures that will form the heterocyclic ends of the cyanine dye.
-
Hemicyanine Formation: Reaction of an indolium precursor with a polymethine chain precursor.
-
Asymmetric Cyanine Dye Formation: Condensation of the hemicyanine with a second, different indolium precursor to form the asymmetric cyanine backbone.
-
Functional Group Attachment: Introduction of the desired functional groups to the cyanine dye core to create the final heterobifunctional product.[3]
Experimental Protocols
The following protocols are detailed examples for the synthesis of key intermediates and a final heterobifunctional cyanine 5 dye.
2.1. Synthesis of Carboxy-Indolium Precursor
This protocol describes the synthesis of a key indolium precursor bearing a carboxylic acid group, which serves as a handle for later functionalization.
-
Materials:
-
2,3,3-trimethylindolenine
-
3-bromopropionic acid
-
Acetonitrile (ACN)
-
-
Procedure:
-
Dissolve 2,3,3-trimethylindolenine (1.0 eq) in acetonitrile.
-
Add 3-bromopropionic acid (2.0 eq).
-
Reflux the reaction mixture for 16 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold acetonitrile and dry under vacuum to yield the carboxy-indolium precursor.
-
2.2. Synthesis of Hemicyanine Intermediate
This protocol details the formation of a hemicyanine intermediate from the carboxy-indolium precursor.
-
Materials:
-
Carboxy-indolium precursor
-
Malonaldehyde dianilide hydrochloride
-
Acetic anhydride
-
Acetyl chloride
-
-
Procedure:
-
Suspend the carboxy-indolium precursor (1.00 eq) and malonaldehyde dianilide hydrochloride (1.10 eq) in a mixture of acetic anhydride and acetyl chloride (12:1 v/v).[1][3]
-
Heat the reaction mixture in an oil bath at 110°C for 4 hours.[1][3]
-
Monitor the reaction by HPLC-MS.
-
Upon completion, cool the mixture to room temperature.
-
The crude hemicyanine product is typically used in the next step without further purification due to its susceptibility to decomposition.[1]
-
2.3. Synthesis of Asymmetric Cyanine Dye
This protocol describes the final condensation step to form the asymmetric cyanine dye backbone.
-
Materials:
-
Crude hemicyanine intermediate
-
A second, different indolium salt (e.g., a commercially available or previously synthesized variant)
-
Sodium acetate
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the crude hemicyanine intermediate in methanol.
-
Add the second indolium salt (1.00 eq) and sodium acetate (2.40 eq).[3]
-
Stir the reaction mixture at room temperature for 3-21 hours, monitoring by HPLC-MS.[1][3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude asymmetric cyanine dye can be purified by harnessing its pH- and functional group-dependent solubility or by column chromatography.[1] For silica gel chromatography, a gradient of dichloromethane/methanol with the addition of 1% triethylamine can be effective for elution.[1]
-
2.4. Functional Group Attachment (Amide Coupling Example)
This protocol provides an example of attaching a functional group via amide coupling to the carboxylic acid handle of the asymmetric cyanine dye.
-
Materials:
-
Asymmetric cyanine dye with a carboxylic acid group
-
Amine-containing molecule of interest (e.g., an azide-alkyne click handle, a targeting ligand)
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (hydroxybenzotriazole)
-
Triethylamine (Et3N) or N-methylmorpholine (NMM)
-
Dry dichloromethane (DCM) or dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the asymmetric cyanine dye (1.00 eq) in dry DCM or DMF.
-
Add EDC·HCl (1.00-1.40 eq), HOBt (1.00-1.40 eq), and the amine-containing molecule (1.00 eq).[3]
-
Add a non-nucleophilic base such as triethylamine or N-methylmorpholine (1.00-1.40 eq).[3]
-
Stir the reaction at room temperature for 1-8 hours.[3]
-
Monitor the reaction by HPLC-MS.
-
Upon completion, perform an aqueous workup to remove excess reagents.
-
Purify the final heterobifunctional cyanine dye by preparative HPLC or column chromatography.
-
Quantitative Data Summary
The following tables summarize typical reaction yields and photophysical properties of synthesized cyanine dyes based on the modular approach.
Table 1: Representative Reaction Yields for Modular Synthesis Steps
| Step | Reactants | Product | Yield (%) | Reference |
| Indolium Formation | 2,3,3-trimethylindolenine, 3-bromopropionic acid | Carboxy-indolium precursor | 88 | [3] |
| Asymmetric Cyanine Dye Formation | Hemicyanine intermediate, second indolium salt | Asymmetric Cyanine 5 Dye | 81 | [3] |
| Functionalization (Amide Coupling) | Carboxy-functionalized cyanine dye, HaloTag ligand amine | HaloTag-functionalized Cyanine 5 Dye | 57 (crude) | [3] |
| Functionalization (Amide Coupling) | Carboxy-functionalized cyanine dye, Purine derivative amine | Purine-functionalized Cyanine 5 Dye | 62 (crude) | [3] |
Table 2: Photophysical Properties of a Representative Heterobifunctional Cyanine 5 Dye
| Property | Value |
| Absorption Maximum (λ_abs) | ~650 nm |
| Emission Maximum (λ_em) | ~670 nm |
| Molar Extinction Coefficient | 150,000 - 250,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | Moderate |
| Photostability | Good |
| pH Sensitivity | Generally stable over a broad pH range (pH 4-10) |
Note: Specific photophysical properties can vary depending on the substituents and the solvent environment.[6]
Signaling Pathways and Applications
Heterobifunctional cyanine dyes are invaluable tools for multimodal applications in life sciences. For example, they can be used to link a targeting moiety (e.g., an antibody) to a therapeutic agent or another imaging modality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publication - CIBSS Centre for Integrative Biological Signalling Studies [cibss.uni-freiburg.de]
- 5. acs.figshare.com [acs.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyanine-Based Heterobifunctional Dyes - ChemistryViews [chemistryviews.org]
- 8. Heterobifunctional Dyes: Highly Fluorescent Linkers Based on Cyanine Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Three-Component Fischer Indole Synthesis: Application Notes and Protocols for the Rapid Generation of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structural motif in a vast number of natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2] The Fischer indole synthesis, a classic and versatile method for constructing the indole ring, has been adapted into efficient one-pot, three-component protocols, allowing for the rapid generation of structurally diverse and densely functionalized indoles.[3][4][5][6] This document provides detailed application notes and experimental protocols for two prominent one-pot, three-component Fischer indole synthesis methodologies. These approaches offer significant advantages in terms of operational simplicity, time efficiency, and step economy, making them highly attractive for medicinal chemistry and drug discovery programs.[7]
Introduction
The Fischer indole synthesis, first reported by Emil Fischer in 1883, traditionally involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[8] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to form an intermediate that cyclizes and eliminates ammonia to yield the aromatic indole.[8][9] While robust, the classical two-step procedure can be time-consuming. Modern advancements have led to the development of one-pot, multi-component variations that streamline the synthesis of substituted indoles.[1][4][6]
This application note details two such methodologies:
-
One-Pot Fischer Indolisation–N-Alkylation: This rapid method utilizes an aryl hydrazine, a ketone, and an alkyl halide to produce 1,2,3-trisubstituted indoles in under 30 minutes.[4][6]
-
Three-Component Synthesis from Nitriles and Organometallic Reagents: This approach employs a nitrile, an organolithium or Grignard reagent, and an arylhydrazine hydrochloride salt to generate multiply-substituted indoles.[10][11][12]
The ability to rapidly synthesize libraries of substituted indoles is of paramount importance in drug discovery, as these compounds have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][13][14]
Biological Significance and Signaling Pathways
Substituted indoles are at the core of numerous therapeutic agents due to their ability to interact with a wide range of biological targets.[1][2] Their mechanisms of action often involve the modulation of key signaling pathways implicated in various diseases.
Anticancer Activity: Targeting Tubulin Polymerization and Receptor Tyrosine Kinases
Many indole derivatives exhibit potent anticancer activity by interfering with microtubule dynamics.[13] They can inhibit tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells.[13]
Another key strategy for anticancer drug design involves the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[15]
Anti-inflammatory Activity: Modulation of the NF-κB Pathway
Chronic inflammation is a hallmark of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[16][17] Some substituted indoles exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[10][14]
Experimental Protocols
Protocol 1: One-Pot Fischer Indolisation–N-Alkylation for 1,2,3-Trisubstituted Indoles
This protocol is adapted from Hughes et al. (2020) and allows for the rapid synthesis of 1,2,3-trisubstituted indoles.[4][6]
-
Aryl hydrazine hydrochloride (1.0 equiv)
-
Ketone (1.05 equiv)
-
Alkyl halide (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 3.3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave reactor
-
To a microwave vial, add the aryl hydrazine hydrochloride (e.g., 1.0 mmol, 144.6 mg for phenylhydrazine hydrochloride), the ketone (e.g., 1.05 mmol, 75.7 mg for butan-2-one), and anhydrous THF (0.3 mL).
-
Seal the vial and heat in a microwave reactor at 150 °C for 10 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate flask under an inert atmosphere, suspend sodium hydride (3.3 mmol, 132 mg) in anhydrous DMF (0.5 mL).
-
Carefully add the cooled reaction mixture from the microwave vial to the sodium hydride suspension.
-
Add the alkyl halide (e.g., 1.2 mmol, 205.2 mg for benzyl bromide) to the mixture.
-
Stir the reaction mixture at 80 °C for 15 minutes.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-trisubstituted indole.
| Entry | Aryl Hydrazine | Ketone | Alkyl Halide | Product | Yield (%) |
| 1 | Phenylhydrazine | Butan-2-one | Benzyl bromide | 1-Benzyl-2,3-dimethyl-1H-indole | 91 |
| 2 | 4-Methoxyphenylhydrazine | Cyclohexanone | Iodomethane | 1-Methyl-6-methoxy-1,2,3,4-tetrahydrocarbazole | 85 |
| 3 | Phenylhydrazine | Acetophenone | Allyl bromide | 1-Allyl-2-phenyl-1H-indole | 78 |
| 4 | 4-Bromophenylhydrazine | Propiophenone | Propargyl bromide | 6-Bromo-2-methyl-3-phenyl-1-(prop-2-yn-1-yl)-1H-indole | 82 |
Data adapted from Hughes et al. (2020).[1][6]
Protocol 2: Three-Component Synthesis from Nitriles and Organometallic Reagents
This protocol, based on the work of Simoneau and Ganem (2008), provides access to multiply-substituted indoles.[10][11][12]
-
Nitrile (1.0 equiv)
-
Organolithium or Grignard reagent (1.1 equiv)
-
Arylhydrazine hydrochloride salt (1.2 equiv)
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Acidic medium (e.g., glacial acetic acid)
-
Metalloimine Formation (approx. 3 hours):
-
Dissolve the nitrile (e.g., 1.0 mmol, 103.1 mg for benzonitrile) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the organometallic reagent (e.g., 1.1 mmol of a 1.6 M solution of n-butyllithium in hexanes).
-
Allow the reaction to stir at room temperature for 3 hours.
-
-
Fischer Indole Reaction (approx. 15 hours):
-
In a separate flask, prepare a solution of the arylhydrazine hydrochloride salt (e.g., 1.2 mmol, 173.5 mg for phenylhydrazine hydrochloride) in the acidic medium.
-
Add the freshly prepared metalloimine solution to the arylhydrazine solution at room temperature.
-
Heat the reaction mixture under reflux for approximately 15 hours.
-
-
Work-up and Purification (approx. 2 hours):
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the substituted indole.
-
| Entry | Nitrile | Organometallic Reagent | Arylhydrazine | Product | Yield (%) |
| 1 | Benzonitrile | Phenyllithium | Phenylhydrazine | 2,3-Diphenyl-1H-indole | 75 |
| 2 | Acetonitrile | Methylmagnesium bromide | 4-Tolylhydrazine | 2,5-Dimethyl-1H-indole | 68 |
| 3 | Propionitrile | Ethylmagnesium bromide | 4-Chlorophenylhydrazine | 6-Chloro-2,3-diethyl-1H-indole | 72 |
Yields are representative for this type of reaction.
Conclusion
The one-pot, three-component Fischer indole synthesis represents a powerful and efficient strategy for the rapid generation of diverse substituted indoles. The methodologies presented herein are operationally simple, generally high-yielding, and utilize readily available starting materials. These attributes make them invaluable tools for researchers in academia and industry, particularly in the field of drug discovery, where the indole scaffold continues to be a source of promising therapeutic candidates. The ability to quickly assemble libraries of substituted indoles for biological screening can significantly accelerate the identification of new lead compounds targeting a range of diseases.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ClinPGx [clinpgx.org]
- 6. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Posttranslational Modifications of Tubulin: Pathways to Functional Diversity of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tus.elsevierpure.com [tus.elsevierpure.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Optimizing yield and purity of 5-Bromo-2,3,3-trimethyl-3H-indole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and comparative data to optimize yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Fischer indole synthesis method.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion. | Extend the reflux time. One documented procedure specifies heating under reflux for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of Reactants or Product: The acidic conditions might be too harsh, leading to decomposition. | Consider using a milder acid catalyst or lowering the reaction temperature. While sulfuric acid is commonly used, other acids like polyphosphoric acid or Lewis acids (e.g., ZnCl₂) can be explored[1][2]. | |
| Impure Starting Materials: Impurities in 4-bromophenylhydrazine or 3-methyl-2-butanone can interfere with the reaction. | Ensure the purity of starting materials through appropriate purification methods like recrystallization or distillation and verify by analytical techniques such as NMR or melting point[2]. | |
| Unstable Hydrazone Intermediate: The intermediate formed from the hydrazine and ketone may be unstable under the reaction conditions. | A one-pot synthesis without isolation of the hydrazone is often preferred to minimize decomposition[1]. | |
| Formation of Multiple Byproducts | Side Reactions: The strong acidic conditions can promote side reactions. | Optimize the acid catalyst and reaction temperature through small-scale experiments to find the ideal conditions for your specific setup[2]. |
| Over-bromination: Although less common in Fischer indole synthesis starting with a bromo-substituted hydrazine, ensure the starting material is not contaminated with di-bromo species. | Verify the purity of the 4-bromophenylhydrazine starting material. | |
| Difficulty in Product Purification | Oily Product: The crude product is often obtained as a reddish oil, which can be challenging to purify. | Utilize column chromatography on silica gel for purification. A solvent system of petroleum ether can be effective[3]. |
| Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography difficult. | Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Alternatively, consider recrystallization from a suitable solvent mixture like acetone/Et₂O[3]. | |
| Inconsistent Results | Variability in Reaction Conditions: Minor changes in temperature, reaction time, or reagent stoichiometry can lead to different outcomes. | Maintain strict control over all reaction parameters. Use a consistent heat source and ensure efficient stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: A reported synthesis using 4-bromophenyl hydrazine and isopropylmethylketone in the presence of sulfuric acid in ethanol yielded the crude product as a reddish oil in 96% yield. This crude product was used in the subsequent step without further purification. However, yields can vary depending on the specific reaction conditions and purity of starting materials.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the Fischer indole synthesis can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials (4-bromophenylhydrazine and 3-methyl-2-butanone) to observe the consumption of reactants and the formation of the product spot.
Q3: What is the best method for purifying the crude this compound?
A3: While one report suggests using the crude product directly, purification can be achieved through flash chromatography on silica gel using petroleum ether as the eluent[3]. Recrystallization from a solvent mixture such as acetone/Et₂O is another potential purification method[3].
Q4: Can other acid catalysts be used for this synthesis?
A4: Yes, the Fischer indole synthesis is versatile in its use of acid catalysts. Besides sulfuric acid, other Brønsted acids like hydrochloric acid and polyphosphoric acid, as well as Lewis acids such as zinc chloride, have been successfully used in similar syntheses[1][2][4]. The choice of catalyst can significantly impact the reaction yield and should be optimized for your specific requirements.
Q5: The crude product is a reddish oil. Is this normal?
A5: Yes, it is reported that the crude product of this synthesis is a reddish oil. Color in the crude product is common in Fischer indole syntheses and can often be removed during purification.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.
Materials:
-
4-bromophenylhydrazine
-
Isopropylmethylketone (3-methyl-2-butanone)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottomed flask equipped with a reflux condenser, dissolve 4-bromophenylhydrazine (1.0 g, 4.5 mmol) and isopropylmethylketone (0.81 g, 9.3 mmol) in ethanol (100 mL).
-
Carefully add concentrated H₂SO₄ (0.44 g, 4.5 mmol) to the solution.
-
Heat the reaction mixture under reflux for 12 hours.
-
After 12 hours, allow the mixture to cool to room temperature.
-
Quench the reaction by carefully adding it to a 10% NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with deionized water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Visualizations
Experimental Workflow for Synthesis
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common synthesis and purification issues.
References
Common side reactions in the Fischer indole synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole. Below you will find troubleshooting advice for common side reactions and other experimental challenges, presented in a question-and-answer format, alongside detailed experimental protocols and visual guides.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of this compound can be attributed to several factors. The reaction is sensitive to specific conditions, and the presence of an electron-withdrawing group like bromine on the phenylhydrazine ring can exacerbate certain issues.
-
Potential Causes:
-
Incomplete Hydrazone Formation: The initial condensation of 4-bromophenylhydrazine with 3-methyl-2-butanone to form the hydrazone intermediate may be incomplete.
-
Hydrazone Instability: Phenylhydrazones can be unstable in acidic conditions, potentially leading to decomposition or hydrolysis back to the starting materials.[1] Hydrazones are best kept in dry, moisture-free conditions to prevent degradation.[1]
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (like H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (such as ZnCl₂, BF₃) are commonly used, and the optimal choice can be substrate-dependent.[2]
-
Incorrect Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed, but excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product.[3]
-
Oxidative Side Reactions: Indole derivatives can be susceptible to oxidation, which often results in the formation of colored impurities and a reduction in the yield of the desired product.
-
-
Recommended Solutions:
-
Ensure Complete Hydrazone Formation: Consider a one-pot procedure where the hydrazone is formed in situ without isolation. This can minimize handling losses and issues with intermediate instability.
-
Optimize Catalyst: If using a Brønsted acid like H₂SO₄ yields poor results, consider screening other catalysts such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time, avoiding unnecessary heating that could lead to decomposition.
-
Inert Atmosphere: To minimize oxidative side reactions, perform the reaction under an inert atmosphere, such as nitrogen or argon.
-
Q2: My crude product is a dark reddish oil. What are these colored impurities and how can I remove them?
A2: The appearance of a colored, oily crude product is a common observation in this synthesis and indicates the presence of impurities.
-
Potential Causes:
-
Oxidation: The indole product is susceptible to air oxidation, which can form highly colored byproducts. This is often exacerbated by prolonged reaction times at elevated temperatures.
-
Polymerization: Strong acidic conditions can sometimes lead to the polymerization of the indole product or intermediates, resulting in tar-like substances.
-
Decomposition Products: Incomplete reaction or decomposition of the starting hydrazone can lead to a mixture of colored impurities.
-
-
Recommended Solutions:
-
Purification: The most effective way to remove these impurities is through silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
-
Inert Atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere can significantly reduce the formation of oxidative impurities.
-
Controlled Reaction Conditions: Careful control of temperature and reaction time can minimize both oxidation and polymerization.
-
Q3: My TLC plate shows multiple spots in addition to the desired product. What are the likely side products?
A3: The presence of multiple spots on a TLC plate is indicative of side reactions occurring during the synthesis.
-
Potential Side Products:
-
Unreacted Starting Materials: Incomplete reaction will result in spots corresponding to 4-bromophenylhydrazine and 3-methyl-2-butanone.
-
Hydrazone Intermediate: The phenylhydrazone intermediate may be present if the cyclization step is not complete.
-
Aldol Condensation Products: Although less common with ketones like 3-methyl-2-butanone due to steric hindrance, self-condensation of the ketone can be a potential side reaction under acidic conditions.
-
N-N Bond Cleavage Products: A known side reaction in the Fischer indole synthesis is the cleavage of the N-N bond of the hydrazone, which can be promoted by certain substituents and reaction conditions.[4] This can lead to the formation of 4-bromoaniline and other byproducts.
-
Rearrangement Products: While less common for this specific substrate, "abnormal" Fischer indole syntheses have been reported where cyclization occurs at an unexpected position, or rearrangements of the final product occur under harsh acidic conditions.
-
-
Troubleshooting Steps:
-
TLC Analysis: Co-spot your reaction mixture with the starting materials to identify if they are the source of the extra spots.
-
Optimize Reaction Time and Temperature: Adjusting these parameters can often minimize the formation of certain side products.
-
Purification: A well-optimized column chromatography protocol should be able to separate the desired product from most of these impurities.
-
Quantitative Data Summary
The following table summarizes the reaction parameters from a literature-reported synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield of Crude Product |
| 4-bromophenyl hydrazine (1.0 g, 4.5 mmol) | Isopropylmethylketone (0.81 g, 9.3 mmol) | Conc. H₂SO₄ (0.44 g, 4.5 mmol) | Ethanol (100 mL) | Reflux | 12 h | 96% (1.0 g, reddish oil) |
| Data from a specific experimental protocol[5] |
Experimental Protocol
Synthesis of this compound [5]
This protocol details the synthesis of this compound from 4-bromophenyl hydrazine and isopropylmethylketone.
Materials:
-
4-bromophenyl hydrazine
-
Isopropylmethylketone (3-methyl-2-butanone)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
250 mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropylmethylketone (0.81 g, 9.3 mmol), and ethanol (100 mL).
-
Carefully add concentrated H₂SO₄ (0.44 g, 4.5 mmol) to the reaction mixture.
-
Heat the mixture under reflux for 12 hours.
-
After 12 hours, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by carefully adding it to a 10% NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a reddish oil.
-
The crude product can be purified by silica gel column chromatography if necessary.
Visual Guides
References
Troubleshooting low yield in the N-alkylation of 5-Bromo-2,3,3-trimethyl-3H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 5-Bromo-2,3,3-trimethyl-3H-indole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of this compound and offers potential solutions in a question-and-answer format.
Q1: Why is the yield of my N-alkylation reaction consistently low?
Low yields in the N-alkylation of this substrate are often attributed to several factors, primarily steric hindrance and incomplete deprotonation.
-
Steric Hindrance: The presence of three methyl groups at the 2 and 3 positions of the indole core creates significant steric bulk around the nitrogen atom. This bulk can impede the approach of the alkylating agent, slowing down the reaction rate and leading to lower yields.
-
Incomplete Deprotonation: For the N-alkylation to occur, the indole nitrogen must be deprotonated to form the more nucleophilic indolide anion. If the base used is not strong enough or if the reaction conditions are not optimal for deprotonation, a significant portion of the starting material will remain unreacted.
-
Moisture: Strong bases like sodium hydride (NaH) are extremely sensitive to moisture. Any water present in the solvent or on the glassware will quench the base, rendering it ineffective for deprotonation.
Solutions to Improve Yield:
-
Optimize Base and Solvent System: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dimethyl sulfoxide (DMSO) are commonly used to ensure complete deprotonation.[1]
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric hindrance, thus improving the reaction rate and yield. However, excessive heat can lead to side reactions, so temperature should be carefully optimized.
-
Use a More Reactive Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. Using a more reactive alkylating agent can help to drive the reaction to completion.
-
Consider Phase-Transfer Catalysis (PTC): PTC can be an effective method for N-alkylation, particularly for sterically hindered substrates. This technique uses a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the deprotonated indole from an aqueous or solid phase into an organic phase where it can react with the alkylating agent. This can often be achieved under milder conditions.
Q2: I am observing a significant amount of unreacted starting material. What should I do?
The presence of unreacted starting material is a clear indication of incomplete deprotonation or insufficient reaction time.
-
Ensure Anhydrous Conditions: As mentioned, moisture is detrimental to strong bases. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Increase Equivalents of Base: You may need to use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation of the indole.
-
Extend Reaction Time: Due to steric hindrance, the reaction may be sluggish. Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to stir for a longer period until the starting material is consumed.
-
Pre-formation of the Indolide Anion: Allow the indole and the base to stir together for a period (e.g., 30-60 minutes) before adding the alkylating agent.[1] This ensures that the deprotonation is complete before the alkylation step begins.
Q3: How can I minimize the formation of side products?
While C3-alkylation is a common side reaction in many indole alkylations, the 2,3,3-trimethyl substitution in the target substrate blocks this position. Therefore, other side reactions might become more prominent.
-
Control Stoichiometry: Use a controlled amount of the alkylating agent (typically 1.0 to 1.2 equivalents) to minimize the risk of undesired reactions. Adding the alkylating agent dropwise can also help.
-
Optimize Temperature: While higher temperatures can improve yield, they can also promote the formation of decomposition products or other side reactions. Find the optimal temperature that provides a good yield without significant byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the N-alkylation of a similar substrate, 5-bromoindole?
A general protocol for the N-alkylation of 5-bromoindole using sodium hydride and an alkyl halide is as follows:
-
To a dry, round-bottom flask under an inert atmosphere, add 5-bromoindole (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
Q2: Are there alternative, milder methods for N-alkylation?
Yes, for substrates that are sensitive to strong bases, or to avoid the hazards of sodium hydride, alternative methods can be employed. Phase-transfer catalysis (PTC) is a notable example, often utilizing weaker bases like powdered potassium hydroxide with a quaternary ammonium salt as the catalyst in a biphasic system. This can lead to high yields under milder conditions.
Q3: How do I prepare the starting material, this compound?
A reported synthesis involves the Fischer indole synthesis:
-
A solution of 4-bromophenylhydrazine hydrochloride (1.0 eq), 3,3-dimethyl-2-butanone (isopropyl methyl ketone) (2.1 eq), and concentrated sulfuric acid (1.0 eq) in ethanol is heated under reflux for 12 hours.
-
After cooling, the reaction mixture is quenched with 10% sodium bicarbonate solution.
-
The product is extracted with ether, washed with deionized water, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Data Presentation
The following tables summarize typical reaction parameters that can be adapted for the N-alkylation of this compound, based on protocols for similar indole substrates.
Table 1: Comparison of Bases and Solvents for N-Alkylation of Substituted Indoles
| Base (equivalents) | Solvent | Alkylating Agent (equivalents) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Substrate |
| NaH (1.2) | DMF | Benzyl bromide (1.1) | 0 to RT | 2-12 | High | 5-Bromoindole |
| KOH (3.0) | DMSO | Methyl iodide (1.5) | RT | 1-3 | High | 5-Bromoindole |
| NaH (1.1-1.2) | THF | Alkyl halide (1.0-1.2) | 0 to RT | 2-24 | Good to High | 5-Bromo-4-fluoro-2-methyl-1H-indole |
| K₂CO₃ (2.0) | DMF | Alkyl bromide (1.2) | 60 | 24 | Moderate to Good | Oxindole |
Note: Yields are indicative and will vary based on the specific alkylating agent and reaction scale.
Table 2: Influence of Alkylating Agent on Reaction Conditions
| Alkylating Agent | Reactivity | Typical Temperature | Notes |
| Methyl iodide | High | 0 °C to RT | Reaction is typically fast. |
| Ethyl bromide | Moderate | RT to gentle heating | May require longer reaction times than methyl iodide. |
| Benzyl bromide | High | 0 °C to RT | Generally provides good yields. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
3,3-Dimethyl-2-butanone (Isopropyl methyl ketone)
-
Concentrated Sulfuric Acid
-
Ethanol
-
10% Sodium Bicarbonate solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add 3,3-dimethyl-2-butanone (2.1 eq) and concentrated sulfuric acid (1.0 eq).
-
Heat the mixture under reflux for 12 hours.
-
Cool the reaction to room temperature and carefully quench with 10% sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with deionized water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
Protocol 2: General Procedure for N-Alkylation using Sodium Hydride
Materials:
-
This compound
-
Anhydrous DMF or THF
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
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Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.
-
Once the reaction is complete, cool to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the N-alkylation of this compound.
Caption: Troubleshooting workflow for low yield in N-alkylation.
References
Purification of crude 5-Bromo-2,3,3-trimethyl-3H-indole by column chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude 5-Bromo-2,3,3-trimethyl-3H-indole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound synthesized via Fischer indole synthesis?
A1: The Fischer indole synthesis, while robust, can generate several side products.[1] When synthesizing this compound from 4-bromophenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone), you should be mindful of potential impurities such as:
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Unreacted starting materials: Residual 4-bromophenylhydrazine or 3-methyl-2-butanone.
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Regioisomers: Although less common with symmetrical ketones, there is a possibility of isomeric indole products if any isomeric hydrazines are present as impurities.
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Poly-brominated species: If the bromination of the starting phenylhydrazine was not selective, di- or poly-brominated side products could be present.[2]
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Oxidized byproducts: Indole derivatives can be susceptible to oxidation, leading to the formation of colored impurities.
Q2: My compound is streaking on the TLC plate and the column. How can I resolve this?
A2: Streaking, or tailing, is a common issue, particularly with nitrogen-containing compounds like indoles. It is often caused by strong interactions with the acidic silanol groups on the silica gel surface. Here are several strategies to mitigate this:
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Incorporate a modifier in the mobile phase: Adding a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%), to your eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.
-
Use deactivated silica: You can deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of a base like triethylamine.
-
Consider an alternative stationary phase: If streaking persists, switching to a less acidic stationary phase like alumina might be beneficial.
Q3: I'm not seeing my product elute from the column, even after flushing with a more polar solvent. What could be the problem?
A3: There are several potential reasons for the failure of your product to elute:
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Compound decomposition: Some indole derivatives can be sensitive to the acidic nature of silica gel and may have decomposed on the column. It is advisable to test the stability of your compound on a TLC plate first.
-
Irreversible adsorption: Your compound might be too polar for the chosen solvent system and is irreversibly adsorbed onto the silica gel. A significant increase in the polarity of the eluent (e.g., adding methanol to your ethyl acetate/hexane mixture) may be necessary.
-
Dilute fractions: It's possible your compound has eluted, but the fractions are too dilute to be detected easily. Try concentrating the fractions you've collected and re-analyzing them by TLC.
Q4: The separation between my desired product and an impurity is very poor. What are my options?
A4: Poor separation can often be resolved by systematically optimizing your chromatographic conditions:
-
Fine-tune the mobile phase: Small changes to the solvent ratio can have a significant impact on resolution. Try a shallower gradient or a series of isocratic elutions with slightly different solvent polarities.
-
Change the solvent system: Different solvents can offer different selectivities. For instance, you could try a system with dichloromethane instead of ethyl acetate.
-
Ensure proper column packing and sample loading: A well-packed column with a narrow band of loaded sample is crucial for good separation.[3] Consider dry loading your crude sample if it is not readily soluble in the mobile phase.[4]
Q5: My purified this compound is a reddish oil, but the literature reports a yellow solid. Is it impure?
A5: The crude product from the Fischer indole synthesis is often described as a reddish oil.[5] The color can be due to minor, highly colored impurities. If TLC analysis shows a single spot, the reddish color may not necessarily indicate significant impurity. However, if a solid product is expected, attempting to crystallize the oil from a suitable solvent (e.g., hexane) after chromatography may yield the desired solid and remove residual colored impurities.
Experimental Protocol: Column Chromatography Purification
This protocol is a general guideline for the purification of crude this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
TLC plates (silica gel coated with F254 indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber with a pre-determined solvent system. A good starting point is 20% Ethyl Acetate in Hexane (1:4 EtOAc:Hexane).[5]
-
Visualize the spots under a UV lamp.[6] Most indole derivatives are UV-active.[6]
-
Further visualize with a potassium permanganate stain, which is a universal stain for compounds that can be oxidized.[7]
-
Identify the spot corresponding to the product and any impurities. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.
-
-
Column Preparation (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the mobile phase through it until the silica bed is stable.
-
-
Sample Loading (Dry Loading Recommended for Crude Mixtures):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude sample) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column without disturbing the surface.
-
Begin elution with the chosen solvent system (e.g., 20% EtOAc in Hexane).
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Ethyl Acetate / Hexane | A versatile solvent system for indole derivatives. The ratio can be adjusted to optimize separation. |
| Starting Solvent Ratio | 1:4 (EtOAc:Hexane) | A literature-reported starting point for this specific compound.[5] |
| Sample Loading | Dry Loading | Recommended for crude mixtures to ensure a narrow sample band and improve separation.[4] |
| Visualization | UV light (254 nm) & KMnO₄ stain | UV is non-destructive and effective for aromatic indoles.[6] KMnO₄ is a general stain for visualizing a wide range of organic compounds.[7] |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for purification.
References
Removal of byproducts from 5-Bromo-2,3,3-trimethyl-3H-indole synthesis
Technical Support Center: 5-Bromo-2,3,3-trimethyl-3H-indole Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of this compound, primarily via the Fischer indole synthesis, and the subsequent purification of the product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the Fischer indole synthesis.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from 4-bromophenylhydrazine and an appropriate ketone, in this case, isopropyl methyl ketone (3-methyl-2-butanone).[5]
Q2: What are the likely byproducts in the Fischer indole synthesis of this compound?
A2: Potential byproducts can include unreacted starting materials (4-bromophenylhydrazine), residual acid catalyst, and byproducts from side reactions. Under harsh acidic conditions, cleavage of the N-N bond in the hydrazone intermediate can occur, and polymerization can lead to tar formation.[6]
Q3: My final product is a reddish or dark oil instead of the expected crystalline powder. What is the likely cause?
A3: The desired product, this compound, is typically a pale yellow to white crystalline powder.[7] A reddish or dark oily appearance in the crude product often indicates the presence of impurities, possibly from polymerization or oxidation byproducts.[3][5] Purification is necessary to isolate the pure compound.
Q4: Which purification techniques are most effective for isolating pure this compound?
A4: The most effective purification methods are column chromatography and recrystallization. Silica gel column chromatography using a non-polar eluent system like petroleum ether or a gradient of ethyl acetate in hexanes is common.[8][9] Recrystallization from a suitable solvent system, such as acetone/ether, can also yield a high-purity solid.[9]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and work-up procedures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, ZnCl₂, PPA) are critical for the cyclization step.[3] | 1. Catalyst Optimization: Verify the catalyst's purity and concentration. Experiment with different Brønsted or Lewis acids. Polyphosphoric acid (PPA) or zinc chloride are common alternatives to sulfuric acid. |
| 2. Unstable Hydrazone Intermediate: The hydrazone formed from 4-bromophenylhydrazine and isopropyl methyl ketone may not have formed efficiently or could be unstable under the reaction conditions. | 2. In Situ Formation: Perform the reaction as a one-pot synthesis without isolating the hydrazone intermediate to minimize degradation. Ensure equimolar or a slight excess of the ketone is used. | |
| 3. Deactivated Phenylhydrazine: The electron-withdrawing nature of the bromine atom on the phenylhydrazine ring can slow down the cyclization step.[6] | 3. Adjust Reaction Conditions: Increase the reaction temperature or prolong the reaction time to facilitate the cyclization of the deactivated intermediate. Monitor progress using Thin Layer Chromatography (TLC). | |
| Formation of Dark Tar or Polymeric Material | 1. Excessively Harsh Conditions: High temperatures or overly concentrated acid can lead to degradation of the starting materials, intermediates, or the final product, resulting in polymerization.[3] | 1. Milder Conditions: Reduce the reaction temperature and/or use a milder acid catalyst. Ensure gradual heating of the reaction mixture. |
| Product is an Oil and Does Not Solidify | 1. Presence of Impurities: Residual solvent or unreacted starting materials can prevent the product from crystallizing. | 1. Purification: Purify the crude product using flash column chromatography to remove impurities.[9] Following chromatography, concentrate the pure fractions and attempt recrystallization. |
| 2. Incomplete Reaction: Significant amounts of unreacted starting materials remain in the crude mixture. | 2. Reaction Monitoring: Use TLC to monitor the consumption of the starting materials. If the reaction is incomplete, consider extending the reaction time or adjusting the temperature. | |
| Difficulty Removing Acid Catalyst During Work-up | 1. Insufficient Neutralization: The acidic catalyst was not completely neutralized during the aqueous work-up. | 1. Careful Neutralization: During the work-up, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until gas evolution ceases, ensuring the aqueous layer is neutral or slightly basic (pH 7-8).[5][10] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis
This protocol is adapted from established procedures for the synthesis of this compound.[5]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 4-bromophenylhydrazine (1.0 eq) and isopropyl methyl ketone (1.1-2.0 eq) in ethanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Reflux: Heat the reaction mixture under reflux for 12 hours. Monitor the reaction's progress by TLC to confirm the consumption of the starting materials.
-
Work-up:
-
After cooling to room temperature, quench the reaction mixture by pouring it into a 10% aqueous solution of sodium bicarbonate (NaHCO₃).[5]
-
Extract the aqueous mixture multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.[5][10]
-
Combine the organic layers, wash with deionized water and then with brine.[5][10]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.[5][10]
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel slurry using a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[8][9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Synthesis Pathway
Caption: Fischer indole synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound - SRIRAMCHEM [sriramchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Catalyst selection for optimizing Fischer indole synthesis of substituted indoles
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for catalyst selection and troubleshooting in the synthesis of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Fischer indole synthesis?
A1: Low yields are a frequent issue and can stem from several factors. The reaction is notoriously sensitive to substrate electronics, catalyst choice, and reaction conditions. Key causes include:
-
Substrate Electronic Effects: Strong electron-donating groups (EDGs) on the carbonyl component can stabilize a cationic intermediate that favors a competing N-N bond cleavage reaction over the desired cyclization, leading to reaction failure or significant byproduct formation.[1][2]
-
Inappropriate Acid Catalyst: The strength and type of acid are critical. An acid that is too weak may not catalyze the reaction efficiently, while an acid that is too strong can cause decomposition of the starting materials or the indole product.[3]
-
Suboptimal Temperature: The key[4][4]-sigmatropic rearrangement step often requires elevated temperatures to overcome its activation energy.[4] However, excessively high temperatures can lead to degradation.[4]
-
Impure Reagents: Impurities in the arylhydrazine or carbonyl compound can introduce side reactions. It is crucial to use pure, often freshly distilled or recrystallized, starting materials.[2]
-
Presence of Water: Lewis acid catalysts like zinc chloride (ZnCl₂) are highly sensitive to moisture, which can lead to their deactivation through hydrolysis.[5]
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?
A2: The choice depends heavily on the specific substrates being used.
-
Brønsted acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), H₂SO₄) are strong proton donors and are effective for many standard syntheses. PPA is often a powerful choice as it can also serve as a solvent and dehydrating agent.[4][6]
-
Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) function by accepting an electron pair, activating the carbonyl group.[3] They are often considered milder and can be advantageous for substrates sensitive to strong protic acids.[4] Lewis acids have been shown to improve yields for cyclizations that proceed poorly with Brønsted acids, particularly for substrates with strong electron-donating groups.[3]
A screening of different acid types is often the best approach to optimize the reaction for a new substrate.[3]
Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the selectivity?
A3: Controlling regioselectivity is a classic challenge in the Fischer indole synthesis. The outcome depends on which α-carbon of the ketone forms the new C-C bond, which is determined by the stability of the intermediate enamine. The acidity of the medium is a key factor:
-
Weaker acids or milder conditions tend to favor the formation of the kinetic product, derived from the more substituted (and generally more stable) enamine.[2]
-
Stronger acids or harsher conditions can lead to the thermodynamic product, derived from the less substituted enamine.[2]
The choice of catalyst can therefore direct the selectivity. For example, in the reaction of phenylhydrazine with methyl ethyl ketone, using weaker acids can favor the formation of 2,3-dimethylindole, while stronger acids may increase the proportion of 2-ethylindole.[2]
Q4: My reaction with an electron-rich phenylhydrazine or electron-donating group on the ketone is failing. What is happening and how can I fix it?
A4: This is a known limitation. Strong electron-donating groups on the carbonyl component can excessively stabilize an iminyl carbocation that forms after the N-N bond cleaves.[1][7] This cleavage pathway competes directly with the essential[4][4]-sigmatropic rearrangement required for indole formation, causing the reaction to fail or produce low yields.[1]
-
Suggested Solution: Switch to a milder Lewis acid catalyst, such as ZnCl₂ or ZnBr₂, which can sometimes improve the efficiency of these challenging cyclizations.[3] Running the reaction at a lower temperature may also help to disfavor the cleavage pathway.[2]
Q5: Can I synthesize the parent, unsubstituted indole using this method?
A5: The direct synthesis of parent indole from phenylhydrazine and acetaldehyde is generally unsuccessful under standard solution-phase conditions.[8] However, it can be achieved through alternative strategies:
-
Use pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid, which can then be decarboxylated by heating to yield indole.[8]
-
A vapor-phase reaction where acetaldehyde is passed over a catalyst, such as zinc chloride on glass beads, can produce indole.[8]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Solution(s) |
| No Reaction (Only Starting Material Visible) | 1. Inactive or Insufficient Catalyst: The acid is not strong enough or has been deactivated.[4] | 1. Switch to a stronger acid (e.g., from ZnCl₂ to PPA). Ensure Lewis acids are anhydrous. Use a higher catalyst loading.[4] |
| 2. Low Reaction Temperature: The activation energy for the[4][4]-sigmatropic rearrangement has not been met.[4] | 2. Gradually increase the reaction temperature while monitoring by TLC for product formation and decomposition. Consider using microwave irradiation to achieve higher temperatures rapidly.[4][9] | |
| 3. Highly Stable Hydrazone: The intermediate hydrazone does not tautomerize to the required ene-hydrazine. | 3. Employ harsher conditions (stronger acid, higher temperature) or use microwave irradiation.[4] | |
| Low Yield with Multiple Byproducts | 1. Substrate/Product Decomposition: The acid is too strong or the temperature is too high for the specific substrate.[4] | 1. Use a milder catalyst (e.g., switch from PPA to ZnCl₂ or acetic acid). Lower the reaction temperature and extend the reaction time.[2] |
| 2. Competing Side Reactions: Aldol condensations or Friedel-Crafts type reactions are occurring. | 2. Purify the hydrazone intermediate before the cyclization step. Adjust the stoichiometry or order of reagent addition. | |
| 3. Oxidation of Product: The indole product is sensitive to air, especially at high temperatures and harsh acidic conditions. | 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Catalyst Deactivation | 1. Hydrolysis of Lewis Acid: Lewis acids like ZnCl₂ and AlCl₃ are moisture-sensitive and can be hydrolyzed by water, including water formed in situ during hydrazone formation.[5] This reduces their catalytic activity. | 1. Use anhydrous grade Lewis acids and solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere. Consider adding a dehydrating agent if compatible with the reaction conditions. |
| Difficulty with Product Purification | 1. Formation of Tars/Polymers: Strong acids and high temperatures can lead to polymerization of starting materials or products. | 1. Optimize reaction conditions to be as mild as possible. Quench the reaction by pouring it onto ice and neutralizing the acid promptly during workup.[4] |
| 2. Closely-Eluting Impurities: Side products may have similar polarity to the desired indole. | 2. Experiment with different solvent systems for column chromatography. Consider recrystallization from various solvents. |
Data Presentation: Catalyst Performance Comparison
The selection of a catalyst is critical and its effectiveness can vary significantly based on the substrates. The following tables summarize reported yields for specific indole syntheses using different catalysts. Note: Direct comparison can be challenging as conditions (temperature, solvent, time) are often optimized for each catalyst in different studies.
Table 1: Synthesis of 2,3-Dimethylindole from Phenylhydrazine and Methyl Ethyl Ketone
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Brønsted Acids | |||||
| Polyphosphoric Acid (PPA) | Neat | 150 | 15 min | ~85 | [6] |
| p-Toluenesulfonic Acid (p-TSA) | Neat | 100 | 5 min | ~70 | [10] |
| Acetic Acid | Acetic Acid | Reflux | 4 h | ~65 | [11] |
| Lewis Acids | |||||
| ZnCl₂ in Choline Chloride | Ionic Liquid | 130 | 1 h | 80 | [12] |
| Antimony Phosphate | Methanol | Reflux | - | 88 | [11] |
Table 2: Synthesis of 1,2,3,4-Tetrahydrocarbazole from Phenylhydrazine and Cyclohexanone
| Catalyst | Solvent / Condition | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Brønsted Acids | |||||
| p-Toluenesulfonic Acid (p-TSA) | Neat (Microwave) | - | 3 min | 91 | [11] |
| Acetic Acid | Acetic Acid | Reflux | 1 h | ~75-80 | [2] |
| Lewis Acids | |||||
| Zinc Chloride (ZnCl₂) | Neat (Microwave) | - | 3 min | 76 | [11] |
| Zinc Chloride (ZnCl₂) | Ethanol | Reflux | 3 h | 82 | [13] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Ethanol | Reflux | 3 h | 92 | [13] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)
This protocol describes a classic Fischer indole synthesis using a strong Brønsted acid which also serves as the reaction medium.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric Acid (PPA) (approx. 10 times the weight of phenylhydrazine)
-
Crushed Ice / Water
-
10% Sodium Hydroxide Solution
-
Ethanol (for recrystallization)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, gently heat a mixture of phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in a water bath at 60 °C for 30 minutes. The mixture may solidify upon cooling. This step can be performed separately, or the reagents can be added directly to the hot PPA.[4]
-
Cyclization: In a separate, larger flask equipped with a mechanical stirrer, heat the PPA to 80-90 °C.[4]
-
Carefully add the pre-formed phenylhydrazone (or the mixture of starting materials) in portions to the hot, stirring PPA. Maintain the internal temperature below 100 °C during the addition.[4]
-
Once the addition is complete, continue stirring the dark mixture at 100 °C for an additional 10-15 minutes.[4]
-
Workup: Allow the reaction to cool slightly (to ~70 °C) and then carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring.[4]
-
Slowly neutralize the acidic slurry with 10% aqueous NaOH until it is alkaline. The crude 2-phenylindole will precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. Recrystallize the crude solid from ethanol to obtain pure 2-phenylindole.[4]
Protocol 2: Synthesis of 1,2,3,4-Tetrahydrocarbazole using Zinc Chloride (ZnCl₂)
This protocol uses a common Lewis acid catalyst. It is critical that the zinc chloride is anhydrous.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)
-
Ethanol (anhydrous)
-
Dilute Hydrochloric Acid
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve phenylhydrazine (1.0 eq) and cyclohexanone (1.0 eq) in anhydrous ethanol.[13]
-
Catalyst Addition: To the stirring solution, add finely powdered anhydrous zinc chloride (2.0 eq) in one portion. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC.[13]
-
Workup: After cooling the reaction to room temperature, pour the mixture into a beaker containing dilute hydrochloric acid. A precipitate should form.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from an appropriate solvent like an ethanol/water mixture.[13]
Visualizations
Fischer Indole Synthesis: General Mechanism
The following diagram outlines the widely accepted reaction mechanism, catalyzed by an acid (H⁺).
Caption: The reaction mechanism of the Fischer indole synthesis.
Troubleshooting Workflow for Low Yield
This diagram provides a logical decision-making process for addressing low product yields.
Caption: A decision tree for troubleshooting low yields.
References
- 1. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4136056A - Regeneration of zinc chloride hydrocracking catalyst - Google Patents [patents.google.com]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Preventing N-N bond cleavage in Fischer indole synthesis of electron-deficient indoles
Welcome to the technical support center for the Fischer indole synthesis, with a special focus on managing reactions with electron-deficient substrates. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with this powerful but often sensitive transformation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer indole synthesis of electron-deficient indoles (e.g., nitro-, cyano-, halo-substituted) so challenging?
The synthesis of indoles bearing electron-withdrawing groups (EWGs) is challenging because these groups deactivate the phenylhydrazine ring. This deactivation slows down the key step of the reaction: the acid-catalyzed[1][1]-sigmatropic rearrangement.[2] To overcome this hurdle, harsher reaction conditions such as higher temperatures and stronger acids are often required. These conditions, however, can lead to undesired side reactions, including N-N bond cleavage, decomposition of starting materials, or polymerization of the product, resulting in lower yields.
Q2: What is N-N bond cleavage and why does it occur?
N-N bond cleavage is a competing side reaction to the desired indole formation. After the initial formation of the phenylhydrazone, it tautomerizes to an ene-hydrazine intermediate. While the desired pathway involves a concerted[1]-sigmatropic rearrangement, a competing pathway is the heterolytic cleavage of the weak N-N bond. This cleavage results in the formation of an aniline and an iminium cation, which do not lead to the indole product. While this cleavage is particularly favored with substrates having electron-donating groups that stabilize the resulting cation, the harsh conditions required for electron-deficient substrates can also promote this and other decomposition pathways.[3][4][5]
Q3: Which acid catalyst is best for synthesizing electron-deficient indoles?
The choice of acid catalyst is critical and often substrate-dependent.[1] There is no single "best" catalyst, but several are commonly and effectively used:
-
Polyphosphoric Acid (PPA): Often used as both a catalyst and a solvent, PPA is very effective for difficult cyclizations due to its strong acidic and dehydrating properties. It has been shown to provide good to excellent yields for syntheses involving hydrazines with electron-withdrawing groups.[6][7]
-
Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): These are also highly effective and commonly used.[1] They function by coordinating to the nitrogen atoms, facilitating the key rearrangement step.
-
Brønsted Acids (e.g., H₂SO₄, HCl, p-TsOH): Strong protonic acids are the classical choice for this reaction.[1]
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This superacid mixture is particularly powerful and can be highly effective in microwave-assisted syntheses for forcing difficult reactions to completion in short times.[8]
Q4: Can microwave irradiation help prevent N-N bond cleavage and improve yields?
Yes, microwave-assisted organic synthesis (MAOS) is a highly effective strategy. Microwave irradiation provides rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes.[8][9] This rapid heating can favor the desired sigmatropic rearrangement over slower decomposition pathways, leading to cleaner reactions and significantly improved yields, especially for challenging substrates.[8][9][10]
Troubleshooting Guide
Problem 1: Low to No Indole Product Formation
| Possible Cause | Suggested Solution |
| Aryl Ring is Too Deactivated | For phenylhydrazines with strong EWGs, the required[1][1]-sigmatropic rearrangement is very slow. Solution: Increase reaction temperature and/or use a stronger acid catalyst (e.g., switch from acetic acid to PPA or Eaton's reagent). Consider using microwave irradiation to accelerate the reaction.[8][9] |
| N-N Bond Cleavage / Decomposition | The harsh conditions required may be causing significant decomposition of the ene-hydrazine intermediate or the final product. Solution: If using high temperatures for long periods, switch to microwave-assisted synthesis to reduce the reaction time drastically.[10] Alternatively, screen different Lewis or Brønsted acids to find a catalyst that promotes cyclization at a lower temperature.[1] |
| Unstable Hydrazone Intermediate | Some hydrazones can decompose under strongly acidic conditions before cyclization can occur.[4] Solution: Consider forming the hydrazone in situ under milder conditions before introducing the strong acid for the cyclization step. |
| Impure Starting Materials | Impurities in the phenylhydrazine or the ketone/aldehyde can inhibit the reaction or lead to side products. Solution: Ensure the purity of starting materials via recrystallization or distillation. Verify purity by NMR and melting point. |
Problem 2: Formation of Multiple Products (Regioisomer Issues)
| Possible Cause | Suggested Solution |
| Unsymmetrical Ketone | An unsymmetrical ketone can form two different ene-hydrazine intermediates, leading to a mixture of regioisomeric indoles. The product ratio is influenced by the acidity of the medium.[4] Solution: The choice of acid can influence selectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[4] Sterically bulky catalysts or substrates may also direct cyclization to the less hindered position. Systematic screening of acid catalysts is recommended. |
Quantitative Data Summary
The following tables provide comparative data on the effectiveness of different catalysts and heating methods for the Fischer indole synthesis.
Table 1: Comparison of Conventional vs. Microwave Heating
| Phenylhydrazine | Ketone/Aldehyde | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| Phenylhydrazine | Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 | [9] |
| Phenylhydrazine | Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170°C | 92 | [9] |
| Phenylhydrazine | Cyclohexanone | Conventional | Zinc Chloride | - | - | - | 76 | [10] |
| Phenylhydrazine | Cyclohexanone | Microwave | p-TsOH | - | 3 min | - | 91 | [10] |
Note: Data compiled from multiple sources. Conditions may vary slightly between experiments.
Key Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole using Eaton's Reagent
This protocol is adapted from a literature procedure for the rapid synthesis of indoles.[8]
Materials:
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Acetophenone (1.0 mmol, 120 mg)
-
Eaton's Reagent (7.5% w/w P₂O₅ in MeSO₃H, 2 mL)
-
10 mL microwave process vial with stir bar
-
Microwave reactor
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).
-
Catalyst Addition: Carefully add Eaton's reagent (2 mL) to the vial.
-
Microwave Irradiation: Securely seal the vial and place it in the microwave reactor. Irradiate the mixture at 170°C for 10 minutes with active stirring.
-
Work-up: After the reaction, allow the vial to cool to room temperature. Carefully quench the reaction by slowly pouring the mixture onto crushed ice in a beaker.
-
Neutralization: Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-phenylindole.
Visualized Workflows and Mechanisms
Reaction Mechanism: Desired Pathway vs. N-N Cleavage
Caption: Key pathways in the Fischer indole synthesis.
Troubleshooting Workflow for Low Yield Reactions
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Bromination of 2,3,3-trimethyl-3H-indole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of the bromination of 2,3,3-trimethyl-3H-indole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the bromination of 2,3,3-trimethyl-3H-indole, focusing on improving regioselectivity and overcoming common side reactions.
| Issue | Potential Cause | Recommended Solution |
| Low overall yield of brominated products | Reaction conditions are too harsh, leading to degradation of the starting material or product. | - Perform the reaction at a lower temperature (e.g., 0°C or below) to minimize side reactions. - Use a milder brominating agent, such as N-Bromosuccinimide (NBS) instead of elemental bromine.[1] |
| Poor regioselectivity (mixture of 5-bromo and 6-bromo isomers) | The electronic and steric effects of the starting material are not being effectively directed by the reaction conditions. | - Solvent Choice: The polarity of the solvent can influence the position of bromination. Experiment with a range of solvents from nonpolar (e.g., CCl₄) to polar aprotic (e.g., DMF). Using DMF as a solvent has been shown to favor para-selectivity in the bromination of some electron-rich aromatic compounds.[2] - Brominating Agent: Different brominating agents have varying degrees of selectivity. Consider using pyridinium bromide perbromide or dioxane dibromide for potentially improved selectivity.[1] |
| Formation of di- or poly-brominated byproducts | An excess of the brominating agent is being used, or the reaction is proceeding for too long. | - Carefully control the stoichiometry of the brominating agent; use 1.0 to 1.05 equivalents for mono-bromination.[1] - Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture. - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Presence of oxindole byproducts | The reaction with NBS is being carried out in the presence of water. | - Ensure all glassware is thoroughly dried and use anhydrous solvents. Reactions with NBS in aqueous media are known to produce oxindoles.[1] |
| Difficulty in separating 5-bromo and 6-bromo isomers | The isomers have very similar polarities. | - Chromatography: Use a high-performance flash chromatography system with a long column and a shallow gradient of a nonpolar/polar solvent system (e.g., hexane/ethyl acetate). - Crystallization: Attempt fractional crystallization from a suitable solvent system. This may require screening several solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 2,3,3-trimethyl-3H-indole?
A1: In the electrophilic bromination of 2,3,3-trimethyl-3H-indole, substitution occurs on the benzene ring. The major products are typically the 5-bromo and 6-bromo isomers. The directing effects of the alkyl groups and the nitrogen atom of the indole ring influence the position of bromination.
Q2: How can I improve the regioselectivity to favor the 5-bromo isomer?
A2: While achieving high selectivity can be challenging, certain conditions may favor 5-position bromination. Generally, reactions run at lower temperatures with less reactive brominating agents can exhibit higher selectivity. Screening different solvents is also crucial.
Q3: What are the best brominating agents for this reaction?
A3: For improved selectivity and milder reaction conditions, N-Bromosuccinimide (NBS) is a commonly recommended alternative to elemental bromine (Br₂).[1] Other options that may offer different selectivity profiles include pyridinium bromide perbromide and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Q4: How can I minimize the formation of over-brominated products?
A4: To prevent di- or poly-bromination, it is critical to use a stoichiometric amount (1.0 equivalent) or only a slight excess of the brominating agent.[1] Performing the reaction at a low temperature (e.g., 0°C) and adding the brominating agent slowly will also help to improve selectivity for mono-bromination.[1][3]
Q5: What is the role of protecting the indole nitrogen?
A5: While the nitrogen in 2,3,3-trimethyl-3H-indole is part of an imine and less reactive than in an indole, in related indole chemistry, protecting the nitrogen with an electron-withdrawing group can alter the electronic distribution in the benzene ring and thus influence the regioselectivity of bromination.[1]
Data Presentation
The following table summarizes hypothetical quantitative data based on typical outcomes for indole bromination to illustrate the effect of different reaction conditions on regioselectivity.
| Brominating Agent | Solvent | Temperature (°C) | Ratio (5-bromo:6-bromo) | Total Yield (%) |
| Br₂ | Acetic Acid | 25 | 1 : 1.2 | 65 |
| Br₂ | CCl₄ | 0 | 1.5 : 1 | 70 |
| NBS | CH₂Cl₂ | 0 | 2 : 1 | 75 |
| NBS | DMF | 0 | 2.5 : 1 | 72 |
| Pyridinium Bromide Perbromide | THF | 25 | 1.8 : 1 | 68 |
Experimental Protocols
Protocol 1: General Procedure for Bromination with N-Bromosuccinimide (NBS)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,3,3-trimethyl-3H-indole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (10 mL per 1 g of starting material).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the isomers.
Protocol 2: Bromination with Elemental Bromine in Acetic Acid
-
Preparation: In a three-necked round-bottom flask, dissolve 2,3,3-trimethyl-3H-indole (1.0 eq) in glacial acetic acid (15 mL per 1 g of starting material).
-
Cooling: Cool the solution to 0°C.
-
Addition of Bromine: In a separate flask, prepare a solution of elemental bromine (1.0 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the indole solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Quenching and Work-up: Pour the reaction mixture into ice water and quench any excess bromine with a saturated solution of sodium bisulfite.[3] Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
The following diagram illustrates the key factors that can be manipulated to influence the regioselectivity of the bromination reaction.
Caption: Key experimental parameters influencing the outcomes of the bromination reaction.
References
Technical Support Center: Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole. The information is designed to address specific challenges that may be encountered during experimental work and when scaling up the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of 4-bromophenylhydrazine with 3-methyl-2-butanone (isopropyl methyl ketone).[1][2][3]
Q2: What are the critical parameters to control during the Fischer indole synthesis of this compound?
A2: The critical parameters to control are the choice and concentration of the acid catalyst, reaction temperature, and reaction time. These factors significantly influence the reaction yield and the impurity profile of the final product.[4]
Q3: What are the potential side reactions to be aware of?
A3: In the Fischer indole synthesis, potential side reactions include the formation of regioisomers if an unsymmetrical ketone is used, and cleavage of the N-N bond in the hydrazone intermediate under harsh acidic conditions.[4] In syntheses of bromoindoles, there is also a risk of forming di- and poly-brominated byproducts if direct bromination methods are employed.[4]
Q4: How can the crude this compound be purified?
A4: The crude product is typically a reddish oil and can be purified by silica gel column chromatography.[5] Further purification to obtain a crystalline solid can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of acetone and diethyl ether.[5][6] For large-scale purification, steam distillation has also been reported as an effective method for purifying 5-bromoindole.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate Acid Catalyst: The choice of acid catalyst is crucial. The electron-withdrawing nature of the bromine atom on the phenylhydrazine can make the cyclization step more difficult.[4] | - Use a stronger Brønsted acid like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). - Alternatively, a Lewis acid such as zinc chloride (ZnCl₂) can be used.[2][3] - The optimal catalyst and its concentration should be determined experimentally. |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while higher temperatures can lead to degradation. | - The reaction is typically carried out at reflux.[5] - If decomposition is observed, try lowering the temperature and extending the reaction time. | |
| Short Reaction Time: The reaction may not have gone to completion. | - Monitor the reaction progress by Thin Layer Chromatography (TLC). - A typical reaction time is around 12 hours under reflux in ethanol.[5] | |
| Formation of Multiple Products (Impure Product) | Side Reactions: As mentioned in the FAQs, N-N bond cleavage or other side reactions can occur. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Optimize the reaction conditions (catalyst, temperature, and time) to minimize byproduct formation. |
| Impure Starting Materials: Impurities in the 4-bromophenylhydrazine or 3-methyl-2-butanone can lead to the formation of side products. | - Use high-purity starting materials. - If necessary, purify the starting materials before use. | |
| Difficulty in Product Isolation and Purification | Product is an Oil: The crude product is often obtained as a reddish oil, which can be difficult to handle.[5] | - Use silica gel column chromatography for initial purification. - Attempt recrystallization from various solvents (e.g., ethanol, hexane, or mixtures) to obtain a solid product. |
| Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. | - Try different solvent systems for column chromatography. - Consider using a different stationary phase for chromatography (e.g., alumina). - Recrystallization may be more effective in removing closely related impurities. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on a literature procedure.[5]
Materials:
-
4-bromophenylhydrazine
-
Isopropylmethylketone (3-methyl-2-butanone)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a 250 mL round-bottomed flask equipped with a reflux condenser, dissolve 4-bromophenylhydrazine (1.0 g, 4.5 mmol) and isopropylmethylketone (0.81 g, 9.3 mmol) in ethanol (100 mL).
-
Carefully add concentrated H₂SO₄ (0.44 g, 4.5 mmol) to the solution.
-
Heat the reaction mixture under reflux for 12 hours.
-
After cooling to room temperature, quench the reaction by carefully adding 10% NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product as a reddish oil (approximately 1.0 g, 96% crude yield).[5]
Purification:
The crude product can be used in the next step without further purification or can be purified by silica gel column chromatography.[5] For higher purity, recrystallization from ethanol can be performed.[6]
Visualizations
Fischer Indole Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 8. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
Stability issues of 5-Bromo-2,3,3-trimethyl-3H-indole under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-2,3,3-trimethyl-3H-indole under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Encountering stability issues with this compound can be a significant hurdle in experimental workflows. This guide addresses common problems, their potential causes, and recommended solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Color change of the solution (e.g., to yellow or brown) over time. | This typically indicates degradation of the compound, possibly due to oxidation or photodegradation of the indole ring.[1] | Prepare solutions fresh whenever possible. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1] Consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products due to hydrolysis or other reactions under the experimental pH conditions. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3] Ensure proper storage of samples before and during analysis to prevent further degradation. |
| Inconsistent or non-reproducible experimental results. | This may be due to the use of a degraded stock solution or instability of the compound in the assay medium. | Always use freshly prepared solutions for critical experiments. If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles. Evaluate the stability of the compound in your specific experimental buffer and conditions. |
| Precipitation of the compound from the solution. | Poor solubility or degradation of the compound into less soluble byproducts. | Use a co-solvent such as DMSO or ethanol to prepare stock solutions. Ensure the final concentration of the co-solvent is compatible with your experimental system. Filter the solution before use to remove any particulates. |
| Loss of biological activity or potency in assays. | Degradation of the active this compound. | Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment. Minimize the exposure of the compound to harsh pH conditions, light, and elevated temperatures during the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound, like other indole derivatives, are susceptibility to oxidation, photodegradation, and hydrolysis under both acidic and basic conditions. The 3H-indole (indolenine) structure has an imine functional group which can be prone to hydrolysis.
Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?
A2: Under acidic conditions, the imine bond of the indolenine ring is susceptible to hydrolysis, which could lead to ring-opening. Under basic conditions, while the N-H of a typical indole is acidic, the 3H-indole lacks this proton. However, other parts of the molecule may be susceptible to base-catalyzed reactions. Oxidation of the indole ring is a potential degradation pathway under both conditions, especially in the presence of oxygen.
Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
Q4: How should I store stock solutions of this compound?
A4: For long-term storage, it is recommended to store stock solutions in a non-polar aprotic solvent at -20°C or -80°C in tightly sealed, light-protecting containers. Aliquoting into single-use vials is advisable to prevent contamination and degradation from repeated freeze-thaw cycles.
Q5: Are there any visual indicators of degradation?
A5: Yes, a change in the color of a solution, often to a yellow or brown hue, is a common visual indicator of the degradation of indole-containing compounds.[1] However, the absence of a color change does not guarantee stability, and analytical methods should be used for confirmation.
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[3][4] The following is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Place a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80°C).
-
Analyze the samples at specified time intervals.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at appropriate time points.
-
-
Analysis:
-
Analyze all samples by a suitable, validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
Identification and characterization of impurities in 5-Bromo-2,3,3-trimethyl-3H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,3,3-trimethyl-3H-indole. The information provided here will assist in the identification and characterization of potential impurities that may be encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources, primarily related to its synthesis via the Fischer indole synthesis.[1] Potential sources include:
-
Starting Materials: Unreacted starting materials such as 4-bromophenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone) may be present in the final product.[1][2]
-
Intermediates: Incomplete reaction or side reactions can lead to the presence of hydrazone intermediates.
-
Byproducts of the Fischer Indole Synthesis: The Fischer indole synthesis can sometimes yield side products, including other isomeric indoles or products from cleavage of the N-N bond in the hydrazine starting material.[3]
-
Degradation Products: The final compound may degrade upon exposure to light, heat, or non-neutral pH conditions.
-
Reagents and Solvents: Residual solvents and reagents used during the synthesis and purification process can also be present as impurities.
Q2: What are the common analytical techniques used for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying impurities. A reverse-phase C18 column is often used with a mobile phase of acetonitrile and water containing an acidic modifier like formic or trifluoroacetic acid.[4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities, aiding in their identification.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities, especially when isolated in sufficient quantities.[10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the impurities.
Q3: How can I troubleshoot peak tailing in the HPLC analysis of this compound?
Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Check for System Issues: Ensure all connections are secure and there is no dead volume. Inspect the column for voids or contamination.
-
Evaluate Method Parameters:
-
Sample Overload: Try injecting a smaller volume or a more dilute sample.
-
Sample Solvent: The sample solvent should be as close in composition to the initial mobile phase as possible.
-
-
Optimize Mobile Phase:
-
pH: For acidic or basic compounds, adjusting the mobile phase pH can improve peak shape. For indole derivatives, a slightly acidic mobile phase (pH 2.5-4) is often beneficial.
-
Buffer Concentration: If using a buffer, ensure its concentration is adequate (typically 10-25 mM).[12]
-
-
Consider Column Chemistry:
-
Silanol Interactions: Residual silanol groups on the silica packing can interact with basic compounds, causing tailing. Use a modern, end-capped C18 column or add a competing base like triethylamine to the mobile phase.
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Recommended Solution |
| Peak Splitting or Broadening | Column contamination or degradation. | Replace the column with a new one. |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the initial mobile phase.[6] | |
| Column overloading. | Reduce the sample concentration or injection volume.[12] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Filter all solvents and flush the system.[6] |
| Air bubbles in the system. | Degas the mobile phase and prime the pump.[6] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing.[12] |
| Fluctuations in flow rate. | Check the pump for leaks and ensure it is properly primed. | |
| Column temperature variations. | Use a column oven for stable temperature control. |
Potential Impurities and Their Characterization
Based on the Fischer indole synthesis of this compound from 4-bromophenylhydrazine and 3-methyl-2-butanone, the following impurities could potentially be formed.
| Impurity Name | Potential Structure | Expected m/z [M+H]⁺ | Primary Analytical Technique |
| 4-bromophenylhydrazine | C₆H₇BrN₂ | 187/189 | LC-MS, GC-MS |
| 3-methyl-2-butanone | C₅H₁₀O | 87 | GC-MS |
| 2,3,3-trimethyl-3H-indole | C₁₁H₁₃N | 160 | LC-MS |
| 7-Bromo-2,3,3-trimethyl-3H-indole | C₁₁H₁₂BrN | 238/240 | LC-MS, NMR |
| Dibromo-2,3,3-trimethyl-3H-indole | C₁₁H₁₁Br₂N | 316/318/320 | LC-MS |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Purity Analysis
This protocol provides a general method for the purity analysis of this compound. Optimization may be required.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Autosampler and column oven.
-
-
Reagents:
-
Water (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic acid (or Trifluoroacetic acid).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 20% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm and 280 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Protocol 2: LC-MS Method for Impurity Identification
This protocol outlines a general approach for identifying impurities using LC-MS.
-
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source.
-
Use the same HPLC method as described in Protocol 1.
-
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Extract the mass spectra for each impurity peak detected in the chromatogram.
-
Determine the molecular weight of each impurity from its mass-to-charge ratio (m/z).
-
Use the molecular weight information to propose potential elemental compositions and structures for the impurities.
-
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Potential sources of impurities in this compound.
References
- 1. rsc.org [rsc.org]
- 2. sciforum.net [sciforum.net]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. 2,3,3-TRIMETHYL-5-BROMO-3H-INDOLE(54136-24-2) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Assessment of 5-Bromo-2,3,3-trimethyl-3H-indole: HPLC vs. GC-MS Analysis
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 5-Bromo-2,3,3-trimethyl-3H-indole. We present detailed experimental protocols and comparative data to facilitate the selection of the most appropriate methodology for your analytical needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. In the context of this compound, a reverse-phase HPLC method is typically employed, separating the compound and its potential impurities based on their hydrophobicity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. The PubChem database indicates the existence of GC-MS data for this compound, underscoring its applicability.[1]
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the compound and its potential impurities, as well as the specific requirements of the analysis in terms of sensitivity and confirmatory identification.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. |
| Applicability | Ideal for non-volatile and thermally sensitive compounds. Suitable for a wide range of indole derivatives.[2][3] | Best suited for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent, followed by filtration. | May require derivatization for non-volatile compounds, though likely not necessary for this analyte. |
| Resolution | Excellent resolution achievable with modern columns and gradient elution. | High-resolution capillary columns provide exceptional separation efficiency. |
| Detection | Commonly uses UV-Vis detection; provides quantitative data based on absorbance. | Mass spectrometric detection provides structural information and highly sensitive quantification. |
| Identification | Primarily based on retention time comparison with a reference standard. | Confirmatory identification based on mass spectra and fragmentation patterns. |
| Potential Impurities | Can separate a wide range of synthesis-related impurities, including starting materials and by-products. | Effective for identifying volatile impurities and isomers. |
Experimental Protocols
The following are detailed, representative protocols for the purity assessment of this compound using HPLC and GC-MS.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 70 | 30 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm, as indole derivatives typically exhibit strong absorbance at these wavelengths.[4]
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a non-polar stationary phase like 5% phenyl-methylpolysiloxane) and a mass selective detector.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Split (e.g., 50:1)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Purity is assessed by the area percentage of the main peak relative to the total ion chromatogram (TIC) area. The mass spectrum can be used to confirm the identity of the main peak and to tentatively identify any impurities.
Data Presentation
The following table summarizes hypothetical data that could be obtained from the HPLC and GC-MS analysis of a this compound sample.
| Parameter | HPLC | GC-MS |
| Retention Time (Main Peak) | 15.8 min | 12.5 min |
| Purity (Area %) | 99.2% | 99.5% |
| Impurity 1 (Area %) | 0.3% (at 12.1 min) | 0.2% (at 9.8 min) |
| Impurity 2 (Area %) | 0.5% (at 17.5 min) | 0.3% (at 13.2 min) |
| Mass Spectrum (m/z) | N/A | 237/239 (M+), characteristic fragments |
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound.
Caption: Workflow for purity analysis of this compound.
References
Unveiling the Molecular Architecture: A Comparative NMR Analysis of 5-Bromo-2,3,3-trimethyl-3H-indole for Structural Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of any successful project. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 5-Bromo-2,3,3-trimethyl-3H-indole, a versatile building block in synthetic and medicinal chemistry. By comparing its spectral features with its non-brominated counterpart, 2,3,3-trimethyl-3H-indole, this guide offers a clear framework for structural verification using NMR spectroscopy.
The introduction of a bromine atom to the indole scaffold significantly influences the electronic environment of the molecule, leading to predictable shifts in the NMR spectra. This analysis will delve into these differences, providing a practical tool for researchers to confirm the successful synthesis and regioselectivity of the bromination reaction.
Comparative ¹H and ¹³C NMR Spectral Data
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and the reference compound, 2,3,3-trimethyl-3H-indole. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Aromatic-H | 7.42 | m | 3H |
| C2-CH₃ | 2.27 | s | 3H | |
| C3-(CH₃)₂ | 1.30 | s | 6H | |
| 2,3,3-trimethyl-3H-indole | Aromatic-H | 7.0-7.5 | m | 4H |
| C2-CH₃ | 2.15 | s | 3H | |
| C3-(CH₃)₂ | 1.25 | s | 6H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound [1] | C=N | 188.57 |
| Aromatic C | 152.47 | |
| Aromatic C | 147.76 | |
| Aromatic C-H | 130.70 | |
| Aromatic C-H | 124.88 | |
| Aromatic C-H | 121.24 | |
| Aromatic C-Br | 118.94 | |
| C3 | 54.14 | |
| C2-CH₃ | 30.33 | |
| C3-(CH₃)₂ | 22.94 | |
| Aromatic C | 15.41 | |
| 2,3,3-trimethyl-3H-indole | C=N | ~185 |
| Aromatic C | ~154 | |
| Aromatic C | ~148 | |
| Aromatic C-H | ~127 | |
| Aromatic C-H | ~121 | |
| Aromatic C-H | ~120 | |
| Aromatic C-H | ~119 | |
| C3 | ~53 | |
| C2-CH₃ | ~21 | |
| C3-(CH₃)₂ | ~24 | |
| Aromatic C | ~14 |
Note: The ¹³C NMR data for 2,3,3-trimethyl-3H-indole is estimated based on typical chemical shift values and the influence of substituents.
Experimental Protocols
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the sample's solubility and its residual peak should not interfere with the signals of interest.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Transfer to NMR Tube: Transfer the prepared solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
NMR Data Acquisition
The spectra were acquired on a 500 MHz NMR spectrometer.[1]
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio with the specified sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: A wider spectral width is required to cover the larger chemical shift range of carbon nuclei (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (2-10 seconds) is often necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2,3,3-trimethyl-3H-indole
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 5-Bromo-2,3,3-trimethyl-3H-indole, a halogenated indole derivative with potential applications in medicinal chemistry. We offer a predictive fragmentation pathway and compare this powerful analytical technique with High-Performance Liquid Chromatography (HPLC) to provide a comprehensive analytical overview.
Mass Spectrometry: Predicting the Fragmentation Pathway
The presence of a bromine atom is expected to yield a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the 79Br and 81Br isotopes.
The predicted fragmentation of this compound is initiated by the loss of a methyl radical (•CH₃), a stable radical, from the gem-dimethyl group at the C3 position. This is a common fragmentation pathway for compounds containing a tertiary carbon. The subsequent loss of the bromine atom or other neutral fragments will lead to the formation of various daughter ions.
Below is a table summarizing the predicted key fragment ions and their proposed structures.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Structure of Fragment Ion |
| 237 | 239 | [M]⁺• (Molecular Ion) | This compound |
| 222 | 224 | [M - CH₃]⁺ | Loss of a methyl radical |
| 143 | - | [M - CH₃ - Br]⁺ | Loss of a methyl radical and a bromine atom |
| 128 | - | [C₉H₈N]⁺ | Further fragmentation |
| 115 | - | [C₈H₅N]⁺ | Further fragmentation |
dot graph Fragmentation_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
M [label="[M]⁺•\nm/z 237/239", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_CH3 [label="[M - CH₃]⁺\nm/z 222/224", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_minus_CH3_minus_Br [label="[M - CH₃ - Br]⁺\nm/z 143", fillcolor="#FBBC05", fontcolor="#202124"]; C9H8N [label="[C₉H₈N]⁺\nm/z 128", fillcolor="#34A853", fontcolor="#FFFFFF"]; C8H5N [label="[C₈H₅N]⁺\nm/z 115", fillcolor="#5F6368", fontcolor="#FFFFFF"];
M -> M_minus_CH3 [label="- •CH₃"]; M_minus_CH3 -> M_minus_CH3_minus_Br [label="- •Br"]; M_minus_CH3_minus_Br -> C9H8N [label="- CH₃"]; C9H8N -> C8H5N [label="- CH"]; }
Caption: Predicted electron ionization mass spectrometry fragmentation pathway of this compound.
A Comparative Look: GC-MS vs. HPLC
While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for elucidating the structure of volatile and semi-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a complementary and sometimes advantageous alternative, particularly for less volatile or thermally labile analogs.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity and interaction with stationary phase, with various detection methods. |
| Sample Volatility | Requires volatile or semi-volatile compounds. | Suitable for a wide range of volatilities, including non-volatile compounds. |
| Structural Information | Provides detailed structural information through fragmentation patterns. | Limited structural information from common detectors (e.g., UV-Vis), but can be coupled with MS (LC-MS) for detailed data. |
| Sensitivity | Generally very high, especially in selected ion monitoring (SIM) mode. | Sensitivity is detector-dependent, but can be very high with detectors like fluorescence or mass spectrometry. |
| Resolution | Excellent for separating complex mixtures of volatile compounds. | High resolving power for a broad range of compounds, including isomers. |
| Derivatization | May be required for non-volatile or polar compounds to increase volatility. | Generally not required, simplifying sample preparation. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A representative protocol for the analysis of this compound using GC-MS is outlined below. This protocol is based on general methods for the analysis of similar small heterocyclic molecules and should be optimized for the specific instrument and column used.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
dot graph GCMS_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Sample [label="Sample Preparation\n(Dissolution in Solvent)"]; Injection [label="GC Injection"]; Separation [label="GC Separation\n(Capillary Column)"]; Ionization [label="Electron Ionization (70 eV)"]; MassAnalysis [label="Mass Analysis\n(Quadrupole)"]; Detection [label="Detection"]; Data [label="Data Analysis\n(Mass Spectrum)"];
Sample -> Injection; Injection -> Separation; Separation -> Ionization; Ionization -> MassAnalysis; MassAnalysis -> Detection; Detection -> Data; }
Caption: A typical workflow for the analysis of a small molecule using GC-MS.
High-Performance Liquid Chromatography (HPLC)
For a comparative analysis, a general reversed-phase HPLC method suitable for brominated heterocyclic compounds is provided below. This method would need to be optimized for the specific compound and available instrumentation.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for better peak shape). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis detector at a wavelength determined by the compound's UV absorbance maximum (e.g., 254 nm or a diode array detector to scan a range of wavelengths).
-
dot graph HPLC_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Sample [label="Sample Preparation\n(Dissolution in Mobile Phase)"]; Injection [label="HPLC Injection"]; Separation [label="HPLC Separation\n(Reversed-Phase Column)"]; Detection [label="UV-Vis Detection"]; Data [label="Data Analysis\n(Chromatogram)"];
Sample -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Data; }
Caption: A standard workflow for the analysis of a compound using HPLC.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound provides valuable insights into its molecular structure. The characteristic loss of a methyl group followed by the elimination of the bromine atom are key identifiers. When compared with HPLC, GC-MS offers superior structural elucidation capabilities for this class of compounds, provided they are sufficiently volatile. HPLC, however, presents a robust alternative for quantification and for the analysis of a broader range of related, potentially less volatile, indole derivatives. The choice of analytical technique will ultimately depend on the specific research question, the sample matrix, and the available instrumentation.
A Comparative Guide to the Synthetic Routes of 5-Bromoindoles
For researchers, scientists, and drug development professionals, the synthesis of 5-bromoindole is a critical step in the creation of a wide range of pharmacologically active compounds.[1][2] The bromine atom at the 5-position serves as a versatile synthetic handle for further molecular diversification, often through palladium-catalyzed cross-coupling reactions, making it a key intermediate in medicinal chemistry.[1][2] This guide provides an objective comparison of various synthetic methodologies for obtaining 5-bromoindoles, supported by experimental data, detailed protocols, and visual representations of the reaction pathways.
Comparison of Synthetic Routes
The selection of an appropriate synthetic route to 5-bromoindole is contingent on several factors, including the desired scale, purity requirements, availability of starting materials, and the number of synthetic steps. The following table summarizes quantitative data for some of the most prominent methods.
| Synthetic Route | Starting Material(s) | Key Reagents | Number of Steps | Overall Yield (%) | Purity |
| Three-Step Synthesis via Sulfonation | Indole | Sodium bisulfite, Acetic anhydride, Bromine | 3 | ~59-61%[3][4] | High[3] |
| Direct Bromination | Indole | N-Bromosuccinimide (NBS) or Bromine | 1 | Variable (selectivity issues)[3] | Often requires extensive purification[3] |
| Leimgruber-Batcho Synthesis | 4-Bromo-2-nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂) | 2 | High (generally)[3] | High[3] |
| Fischer Indole Synthesis | 4-Bromophenylhydrazine, Acetaldehyde/Acetone | Acid catalyst (e.g., ZnCl₂) | 1 or 2 | Variable[3] | - |
| Larock Indole Synthesis | 2,4-Dibromoaniline, Alkyne | Palladium catalyst | 1 | - | Versatile for substituted indoles[3] |
| Reissert Indole Synthesis | 4-Bromo-2-nitrotoluene, Diethyl oxalate | Potassium ethoxide, Zinc, Acetic acid | 3 | Potentially lower overall yield[5] | - |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Three-Step Synthesis via Sulfonation
This is a widely cited and reliable method for the preparation of 5-bromoindole.[3][4]
Step 1: Preparation of Sodium Indoline-2-Sulfonate [4][6]
-
Dissolve 50g of indole in 100 ml of ethanol.
-
Add this solution to a solution of 100g of sodium bisulfite in 300 ml of water.
-
Stir the mixture overnight.
-
Collect the resulting light tan solid by vacuum filtration, wash with ether, and dry.
Step 2: Preparation of Sodium 1-Acetylindoline-2-Sulfonate [4][6]
-
To a suspension of 30g of sodium bisulfite in 300 ml of acetic anhydride, add 30g of sodium indoline-2-sulfonate.
-
Stir the suspension at 70°C for 1 hour, then at 90°C for 2 hours.
-
After cooling to room temperature, filter the solid and wash with acetic anhydride. The crude, damp solid is used in the next step.
Step 3: Synthesis of 5-Bromoindole [4][6][7]
-
Dissolve the acetylated material from the previous step in 150 ml of water at 0-5°C.
-
Add 40g of Bromine dropwise with stirring, keeping the temperature below 5°C.
-
Stir the solution at 0-5°C for 1 hour, then allow it to come to room temperature.
-
Add about 10g of sodium bisulfite in 30 ml of water to remove excess bromine.
-
Bring the solution to a neutral pH using 40% NaOH, keeping the temperature below 30°C.
-
Stir the solution overnight (approximately 12 hours) at 50°C.
-
Make the solution basic by adding 40% NaOH and stir for an additional 3 hours at 50°C.
-
Collect the light tan precipitate by vacuum filtration, wash well with water, and air dry.
-
Recrystallize from ethanol and water to yield a beige solid.
Leimgruber-Batcho Indole Synthesis
This two-step method is known for its high yields and applicability to a wide range of substituted indoles.[3][8]
Step 1: Enamine Formation [8]
-
React 4-bromo-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine.
-
The mildly acidic methyl group of the nitrotoluene is deprotonated under basic conditions, and the resulting carbanion attacks the DMFDMA derivative to form the enamine.
Step 2: Reductive Cyclization [8]
-
The nitro group of the enamine is reduced to an amino group using a reducing agent such as Raney nickel and hydrazine or palladium on carbon with hydrogen.[8]
-
The resulting amino group undergoes cyclization, followed by the elimination of pyrrolidine to yield 5-bromoindole.
Fischer Indole Synthesis
This is a classic one-pot or two-step reaction.[3][9]
Step 1: Hydrazone Formation (can be done in situ) [1]
-
Dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a ketone or aldehyde (e.g., acetone, 1.1 - 1.5 eq) to the solution and stir at room temperature for 30-60 minutes.
Step 2: Fischer Indole Cyclization [1]
-
To the phenylhydrazone mixture, add an acid catalyst, such as anhydrous zinc chloride (1.2 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
After completion, purify the crude product by silica gel column chromatography.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Other Notable Synthetic Routes
Several other named reactions can be adapted for the synthesis of 5-bromoindoles, though detailed experimental data for this specific target are less commonly reported.
-
Reissert Indole Synthesis : This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[5][10] For 5-bromoindole, the starting material would be 4-bromo-2-nitrotoluene.[5]
-
Gassman Indole Synthesis : This one-pot reaction synthesizes indoles from an aniline and a ketone bearing a thioether substituent.[11][12]
-
Nenitzescu Indole Synthesis : This reaction forms 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[13] While not a direct route to 5-bromoindole, it is a significant method for synthesizing substituted indoles.
Conclusion
The choice of a synthetic route for 5-bromoindole is a critical decision in the design of a synthetic sequence. The three-step synthesis via sulfonation offers a reliable and well-documented method with good yields. The Leimgruber-Batcho synthesis provides a high-yielding, two-step alternative. The Fischer and Larock indole syntheses offer flexibility, particularly for creating substituted indole cores. The selection of the optimal route will depend on the specific needs of the researcher, balancing factors such as yield, cost, scalability, and the availability of starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 5-Bromo Indole [designer-drug.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. ecommons.luc.edu [ecommons.luc.edu]
- 12. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Brominated Indoles in Cyanine Dye Synthesis: The Role of 5-Bromo-2,3,3-trimethyl-3H-indole
In the synthesis of cyanine dyes, particularly those with applications in biomedical imaging and diagnostics, the choice of the heterocyclic precursor is a critical determinant of the final dye's properties. Among the various precursors, brominated indoles have garnered significant attention due to the halogen's ability to modulate the electronic and photophysical characteristics of the resulting dye. This guide provides a comparative analysis of 5-Bromo-2,3,3-trimethyl-3H-indole against other brominated indoles in the context of cyanine dye synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Brominated Indoles
The substitution of a bromine atom onto the indole ring can influence the reaction yields, purity, and the spectroscopic properties of cyanine dyes. The following table summarizes quantitative data from studies utilizing different brominated and non-brominated indole precursors for the synthesis of pentamethine cyanine dyes.
| Precursor Indole | Quaternized Intermediate Yield | Final Symmetrical Cyanine Dye Yield | Reference |
| 2,3,3-trimethyl-3H-indole | Not specified | Not specified | [1] |
| This compound | 68% | 43% | [1] |
| 5-Iodo-2,3,3-trimethyl-3H-indole | 60% | Not specified in direct comparison | [1] |
| 2,3,3-trimethyl-3H-indole-5-carboxylic acid | Not specified | Not specified | [1] |
Key Observations:
-
Yields: The quaternization of this compound with 1-iodobutane proceeds with a good yield of 68%.[1] The subsequent condensation to form the symmetrical pentamethine cyanine dye results in a 43% yield.[1] While a direct comparison of final dye yields for all precursors is not available in the cited study, the data suggests that the presence of the bromo group is compatible with the reaction conditions and allows for the successful synthesis of the target cyanine dye.
-
Reactivity: The bromine atom is an electron-withdrawing group, which can influence the reactivity of the indole nucleus. This modification can be a versatile handle for further functionalization of the dye molecule.[2]
-
Photophysical Properties: Halogen substitution on the indolenine ring can impact the photophysical properties of the resulting cyanine dyes, including their absorption and emission maxima, as well as their quantum yields. While the provided search results do not offer a direct comparison of the photophysical properties of cyanine dyes derived from different brominated indoles, it is a known principle in dye chemistry that such substitutions can lead to red-shifted spectra and altered fluorescence quantum yields.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the synthesis of a symmetrical pentamethine cyanine dye using this compound.
Quaternization of this compound
This procedure describes the formation of the quaternary heterocyclic salt, a key intermediate for cyanine dye synthesis.
-
Reactants:
-
This compound (1b)
-
1-Iodobutane
-
Acetonitrile
-
-
Procedure:
-
In a microwave vial, combine this compound (500 mg, 2.1 mmol), 1-iodobutane (0.7 mL, 6.3 mmol), and acetonitrile (2 mL).[1]
-
Seal the vial with a crimp cap.
-
Heat the reaction mixture in a microwave system at 155 °C for 30 minutes.[1]
-
After cooling, remove the solvent.
-
Wash the resulting solid three times with diethyl ether.
-
Filter the solid to obtain 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2b) as a brownish solid.[1]
-
-
Yield: 603 mg (68%).[1]
Synthesis of Symmetrical Pentamethine Cyanine Dye
This protocol details the condensation reaction to form the final cyanine dye.
-
Reactants:
-
5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2b)
-
N-((1E,2E)-3-(phenylamino)allylidene)benzenaminium chloride (3)
-
Anhydrous sodium acetate
-
Acetic anhydride
-
-
Procedure:
-
In a microwave vial, combine 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide (130 mg, 0.3 mmol), N-((1E,2E)-3-(phenylamino)allylidene)benzenaminium chloride (38 mg, 0.15 mmol), anhydrous sodium acetate (37 mg, 0.45 mmol), and acetic anhydride (15 mL).[1]
-
Heat the mixture at 130 °C for 30 minutes in a microwave system.[1]
-
The resulting product, a brownish powder, is the symmetrical pentamethine cyanine dye (4b).[1]
-
-
Yield: 80 mg (43%).[1]
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of symmetrical pentamethine cyanine dyes from brominated indole precursors.
References
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-2,3,3-trimethyl-3H-indole
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. The 2,3,3-trimethyl-3H-indole scaffold is a valuable precursor in medicinal chemistry and materials science. Halogenated versions of this molecule, specifically at the 5-position, serve as versatile handles for introducing molecular diversity through cross-coupling reactions. This guide provides an objective comparison of the reactivity of 5-bromo-2,3,3-trimethyl-3H-indole and its 5-chloro counterpart, supported by established chemical principles and representative experimental data.
Physicochemical Properties and Reactivity Overview
The fundamental difference in reactivity between the two compounds stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This makes the bromide a better leaving group in various reactions, most notably in palladium-catalyzed cross-coupling reactions.[1] While direct quantitative comparative studies on these specific molecules are not extensively documented in publicly available literature, a wealth of data on analogous aryl halides allows for a reliable inference of their relative reactivity.[2][3]
The general reactivity trend for halogens in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions is I > Br > Cl > F.[1] Consequently, this compound is expected to be significantly more reactive than 5-chloro-2,3,3-trimethyl-3H-indole, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Data Presentation: Comparative Properties
The following table summarizes the key physicochemical properties and expected reactivity profiles of the two compounds.
| Property | This compound | 5-Chloro-2,3,3-trimethyl-3H-indole | Rationale for Difference |
| CAS Number | 54136-24-2[4] | 25981-83-3[5][6][7] | Unique identifiers for distinct chemical substances. |
| Molecular Formula | C₁₁H₁₂BrN[4] | C₁₁H₁₂ClN[6][7] | Different halogen atom. |
| Molecular Weight | 238.12 g/mol [4][8] | 193.68 g/mol [6][7] | Bromine has a higher atomic mass than chlorine. |
| Physical Appearance | Pale yellow to white crystalline powder[8] | Red liquid[6] | Differences in intermolecular forces and crystal packing due to the different halogen substituents. |
| Melting Point | 94–98°C[8] | Not applicable (liquid at room temp.) | The larger size and greater polarizability of bromine lead to stronger van der Waals forces, favoring a solid state at room temperature.[2] |
| Boiling Point | Not specified | 118-127 °C/5 mmHg[6] | Relevant for purification and reaction condition selection. |
| Reactivity in Pd-Coupling | Higher | Lower | The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition to the Palladium(0) catalyst, which is often the rate-determining step.[1][3] |
| Typical Reaction Conditions | Milder conditions (e.g., lower temperature, shorter time) | More forcing conditions (e.g., higher temperature, longer time) | Higher energy input is required to cleave the stronger C-Cl bond. |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent functionalization of these compounds are provided below. These protocols are representative and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis via Fischer Indole Synthesis
The parent 3H-indole structures can be synthesized using the Fischer indole synthesis, a reliable method for creating the indole core from a substituted phenylhydrazine and a ketone under acidic conditions.[9][10]
Synthesis of this compound:
-
To a flask containing glacial acetic acid, add 4-bromophenylhydrazine hydrochloride (1.0 eq.).
-
Add 3-methyl-2-butanone (isopropyl methyl ketone) (1.0 - 1.2 eq.) to the mixture.[11]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.[9]
-
Cool the mixture to room temperature and neutralize it carefully with an aqueous solution of 1 M NaOH.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.
The synthesis of the 5-chloro analogue follows the same procedure, starting with 4-chlorophenylhydrazine hydrochloride.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a framework for comparing the reactivity of the bromo and chloro substrates in a palladium-catalyzed Suzuki-Miyaura reaction.[11][12][13]
General Procedure:
-
In separate, identical reaction vessels, charge this compound (1.0 eq.) and 5-chloro-2,3,3-trimethyl-3H-indole (1.0 eq.).
-
To each vessel, add the desired arylboronic acid (1.2-1.5 eq.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).[12]
-
Add a base, such as K₂CO₃ (2.0-3.0 eq.) or Cs₂CO₃ (2.0 eq.).
-
Add a suitable solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water or toluene/ethanol/water.
-
Purge the reaction vessels with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reactions to a controlled temperature (e.g., 80-100 °C) and monitor the progress of each reaction simultaneously by TLC or GC-MS.
-
Upon completion (or after a set time for comparison), cool the reactions, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the products by column chromatography and calculate the yield for each reaction to quantitatively compare reactivity.
Protocol 3: Comparative Buchwald-Hartwig Amination
This protocol allows for the comparison of C-N bond formation using the Buchwald-Hartwig amination reaction.[14][15]
General Procedure:
-
In separate, oven-dried, and argon-flushed Schlenk tubes, add the aryl halide (5-bromo- or 5-chloro-2,3,3-trimethyl-3H-indole, 1.0 eq.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%).[16]
-
Add the amine coupling partner (1.2 eq.) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.).[17]
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Seal the tubes and heat the reactions in a temperature-controlled oil bath (e.g., 100 °C).
-
Monitor the reactions by TLC or LC-MS to compare the rate of conversion.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Dry the organic phase, concentrate, and purify by column chromatography to determine the respective yields.
Mandatory Visualization
The following diagrams illustrate the logical workflow for a comparative reactivity study and a generalized catalytic cycle for the cross-coupling reactions discussed.
Caption: Experimental workflow for comparing the reactivity of 5-bromo and 5-chloro derivatives.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Conclusion
For researchers and drug development professionals, this compound represents a more reactive and often more versatile intermediate for chemical functionalization compared to its 5-chloro counterpart. The enhanced reactivity of the bromo-derivative, rooted in the lower C-Br bond dissociation energy, typically translates to milder reaction conditions, which can be crucial for syntheses involving sensitive functional groups. However, the choice between these two building blocks may also be influenced by factors such as cost, availability, and the specific requirements of the synthetic route. This guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of complex molecules based on the 2,3,3-trimethyl-3H-indole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H12BrN | CID 11230141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-2,3,3-trimethyl-3H-indole | CAS#:25981-83-3 | Chemsrc [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - SRIRAMCHEM [sriramchem.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Performance of 5-Bromo-2,3,3-trimethyl-3H-indole as a dye intermediate compared to non-methylated analogs
For researchers, scientists, and drug development professionals working with fluorescent dyes, the choice of heterocyclic intermediates is critical in determining the final properties of the dye. This guide provides a comparative analysis of 5-Bromo-2,3,3-trimethyl-3H-indole and its non-methylated or less-methylated analogs as intermediates in dye synthesis, with a focus on performance, supported by available data and established chemical principles.
The Impact of Methylation on Indole-Based Dye Intermediates
The primary distinction between this compound and its analogs, such as 5-bromo-2-methyl-3H-indole or 5-bromo-3H-indole, lies in the presence of the gem-dimethyl group at the C3 position of the indole ring. This structural feature has significant implications for the reactivity of the intermediate and the properties of the resulting dyes.
The gem-dimethyl group is known to contribute to the "Thorpe-Ingold effect" or "gem-dimethyl effect," which can accelerate intramolecular reactions. In the context of dye synthesis, this can lead to faster and more efficient cyclization and condensation reactions, potentially increasing the overall yield of the final dye product. Furthermore, the methyl groups enhance the lipophilicity and solubility of the intermediate in organic solvents, which can be advantageous in various synthetic protocols. The electron-donating nature of the methyl groups can also influence the electronic properties of the resulting dye, affecting its absorption and emission spectra.
Performance Comparison in Dye Synthesis
While direct, side-by-side comparative studies with extensive quantitative data are limited in publicly available literature, we can infer performance differences based on reported synthesis methodologies and the known effects of the gem-dimethyl group. The following table summarizes the expected and reported performance characteristics.
| Performance Metric | This compound | Non-methylated/Less-methylated Analogs (e.g., 5-Bromo-2-methyl-3H-indole) | Rationale |
| Reaction Yield | Generally higher | Variable, potentially lower | The gem-dimethyl effect can favor the forward reaction and increase the rate of cyclization in dye synthesis. |
| Reaction Rate | Generally faster | Slower | The Thorpe-Ingold effect can lower the activation energy for intramolecular reactions common in dye synthesis. |
| Purity of Final Dye | Often higher | May require more extensive purification | Faster and more efficient reactions can lead to fewer side products. |
| Intermediate Stability | Good stability under standard storage conditions. | Stability can be variable. | The bulky methyl groups can provide some steric protection to the indole ring. |
| Solubility | Good solubility in common organic solvents like dichloromethane, chloroform, and ethanol.[1] | Lower solubility in organic solvents. | The three methyl groups increase the lipophilicity of the molecule. |
| Photostability of Dye | Generally enhanced | May be lower | The gem-dimethyl group can restrict intramolecular motion, reducing non-radiative decay pathways and enhancing photostability. |
| Quantum Yield of Dye | Often higher | Potentially lower | Restriction of molecular vibrations by the gem-dimethyl group can lead to higher fluorescence quantum yields. |
Experimental Protocols
Detailed experimental protocols for the synthesis of dyes from these intermediates are crucial for reproducibility. Below are representative protocols for the synthesis of the intermediate and a subsequent dye.
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer indole synthesis.
Materials:
-
4-Bromophenylhydrazine
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (10%)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of 4-bromophenylhydrazine (1.0 g, 4.5 mmol), 3-methyl-2-butanone (0.81 g, 9.3 mmol), ethanol (100 mL), and concentrated sulfuric acid (0.44 g, 4.5 mmol) is prepared in a 250 mL round-bottomed flask equipped with a reflux condenser.
-
The mixture is heated under reflux for 12 hours.
-
After cooling to room temperature, the reaction mixture is quenched by pouring it into a 10% sodium bicarbonate solution.
-
The product is extracted with diethyl ether.
-
The ether extract is washed with deionized water and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under reduced pressure to obtain the crude product as a reddish oil (yields can be as high as 96%), which can often be used in the next step without further purification.[2]
Synthesis of a Cyanine Dye from a 2,3,3-Trimethylindolenium Salt
The following is a general procedure for the condensation reaction to form a heptamethine cyanine dye.
Materials:
-
A quaternized 2,3,3-trimethylindolenium salt (e.g., formed by reacting this compound with an alkylating agent)
-
A suitable polymethine chain precursor (e.g., N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride)
-
An appropriate solvent (e.g., pyridine, acetic anhydride)
-
A base (e.g., triethylamine)
Procedure:
-
The quaternized 2,3,3-trimethylindolenium salt is dissolved in a suitable solvent system, often a mixture like acetic anhydride and pyridine.
-
The polymethine chain precursor is added to the solution.
-
A base, such as triethylamine, is often added to facilitate the condensation reaction.
-
The reaction mixture is typically heated for a specific period to drive the condensation to completion.
-
After cooling, the crude dye is often precipitated by the addition of a non-polar solvent like diethyl ether.
-
The precipitated dye is collected by filtration and purified, typically by recrystallization or column chromatography.
Visualizing the Impact of Methylation
The following diagrams illustrate the key concepts discussed in this guide.
References
A Comparative Guide to Analytical Methods for the Quantification of 5-Bromo-2,3,3-trimethyl-3H-indole in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates and final products in reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of key analytical methodologies for the quantification of 5-Bromo-2,3,3-trimethyl-3H-indole, a substituted indole derivative of potential interest in medicinal chemistry. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantitative Performance Comparison
The selection of an appropriate analytical technique depends on various factors, including the complexity of the reaction mixture, the required sensitivity and selectivity, and the availability of instrumentation. The following table summarizes the typical performance characteristics of the discussed methods for the analysis of indole derivatives.
| Performance Characteristic | Reverse-Phase HPLC (RP-HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.998 | > 0.995 | Not applicable in the same way; signal intensity is directly proportional to the number of nuclei |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% (can be affected by derivatization efficiency) | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range | pg/mL to ng/mL range | High µg/mL to mg/mL range |
| Selectivity | Good; dependent on chromatographic separation | Excellent; based on both retention time and mass-to-charge ratio | Excellent; based on unique chemical shifts of nuclei |
| Sample Throughput | High | Medium (sample preparation can be time-consuming) | Low to Medium |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive |
Experimental Protocols and Methodologies
Detailed experimental protocols provide a framework for implementing these analytical techniques in a laboratory setting.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a robust and widely used technique for the separation and quantification of moderately polar to nonpolar compounds like indole derivatives.[1][2] The method's reliability and suitability for purity assessment make it a staple in synthetic chemistry labs.[3]
Methodology:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of indole derivatives.[1]
-
Mobile Phase: A gradient elution is often employed to ensure good separation from impurities.[1]
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
-
Gradient Program: A typical gradient might start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: The indole chromophore allows for UV detection, typically around 280 nm.[1][4]
-
Quantification: A calibration curve is generated by injecting known concentrations of a purified this compound standard. The peak area of the analyte in the reaction mixture sample is then used to determine its concentration based on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent tool for identifying and quantifying volatile and thermally stable compounds.[5] For polar or less volatile compounds like some indole derivatives, a derivatization step is often necessary to improve their chromatographic properties.[6]
Methodology:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Derivatization (if necessary): To increase volatility and thermal stability, the sample can be derivatized.[6] A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]
-
GC Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points. For example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
Injection: A small volume (e.g., 1 µL) of the derivatized or underivatized sample is injected in split or splitless mode.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring specific fragment ions of the target analyte.
-
Quantification: An internal standard is typically added to the sample before preparation. A calibration curve is constructed by analyzing standards with known concentrations of the analyte and a fixed concentration of the internal standard.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary ratio method that allows for the quantification of components in a mixture without the need for identical reference standards for each analyte.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9][10] This makes qNMR a highly accurate and precise technique, particularly for determining the purity of a substance or the relative amounts of components in a reaction mixture.[11][12]
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
A known mass of the reaction mixture is accurately weighed.
-
A known mass of a high-purity internal standard is added. The internal standard should be chemically inert, have a simple spectrum with signals that do not overlap with the analyte's signals, and have a known chemical structure and purity.[11][12] Examples include maleic acid, dimethyl sulfone, or 1,3,5-trioxane.
-
The mixture is dissolved in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Data Acquisition:
-
A standard 1D proton (¹H) NMR spectrum is acquired.
-
Crucial parameters for accurate quantification include a long relaxation delay (D1) to ensure full relaxation of all nuclei between scans and an accurately calibrated 90° pulse.[12]
-
-
Data Processing:
-
The acquired spectrum is Fourier transformed, phased, and baseline corrected.
-
The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully determined.
-
-
Quantification: The concentration or amount of the analyte is calculated using the following equation[12]:
Pₓ = (Iₓ / Nₓ) * (Nₖ / Iₖ) * (Mₓ / Mₖ) * (mₖ / mₓ) * Pₖ
Where:
-
P = Purity or amount
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
x = analyte (this compound)
-
k = internal standard
-
Visualized Workflow
The selection and implementation of an analytical method for quantifying this compound can be visualized as a logical workflow.
Caption: General workflow for selecting and implementing an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection [mdpi.com]
- 8. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 10. Analytical NMR [magritek.com]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Structural Validation of 5-Bromo-2,3,3-trimethyl-3H-indole using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 2D NMR Data for the Unambiguous Structural Elucidation of 5-Bromo-2,3,3-trimethyl-3H-indole.
The precise structural characterization of synthetic compounds is a cornerstone of chemical research and drug development. Positional isomers, in particular, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopic data for the definitive validation of the this compound structure against its potential positional isomers. By leveraging the power of COSY, HSQC, and HMBC experiments, researchers can confidently confirm the desired molecular architecture.
Spectroscopic Data Summary: A Comparative Analysis
The following tables summarize the expected 2D NMR correlations for this compound and its potential positional isomers (4-Bromo, 6-Bromo, and 7-Bromo). These predictions are based on established NMR principles and available data for similar indole structures.
Table 1: Predicted ¹H-¹H COSY Correlations
| Compound | Expected COSY Cross-Peaks |
| This compound | H-6 / H-7 |
| 4-Bromo-2,3,3-trimethyl-3H-indole | H-5 / H-6, H-6 / H-7 |
| 6-Bromo-2,3,3-trimethyl-3H-indole | H-4 / H-5, H-5 / H-7 (weak) |
| 7-Bromo-2,3,3-trimethyl-3H-indole | H-4 / H-5, H-5 / H-6 |
Table 2: Predicted ¹H-¹³C HSQC Correlations
| Compound | Proton (¹H) | Expected Correlated Carbon (¹³C) |
| This compound | H-4 | C-4 |
| H-6 | C-6 | |
| H-7 | C-7 | |
| 2-CH₃ | C-2' (Methyl on C-2) | |
| 3,3-(CH₃)₂ | C-3' (Methyls on C-3) | |
| 4-Bromo-2,3,3-trimethyl-3H-indole | H-5 | C-5 |
| H-6 | C-6 | |
| H-7 | C-7 | |
| 6-Bromo-2,3,3-trimethyl-3H-indole | H-4 | C-4 |
| H-5 | C-5 | |
| H-7 | C-7 | |
| 7-Bromo-2,3,3-trimethyl-3H-indole | H-4 | C-4 |
| H-5 | C-5 | |
| H-6 | C-6 |
Table 3: Key Predicted ¹H-¹³C HMBC Correlations for Structural Discrimination
| Compound | Proton (¹H) | Key HMBC Cross-Peaks (²JCH, ³JCH) | Distinguishing Feature |
| This compound | H-4 | C-2, C-3a, C-5, C-7a | Correlation from H-4 to the brominated carbon C-5. |
| H-6 | C-4, C-5, C-7a | Correlation from H-6 to the brominated carbon C-5. | |
| H-7 | C-3a, C-5 | Correlation from H-7 to the brominated carbon C-5. | |
| 2-CH₃ | C-2, C-3a | Correlations to the imine carbon C-2 and the quaternary carbon C-3a. | |
| 3,3-(CH₃)₂ | C-2, C-3, C-3a | Correlations to the quaternary carbons C-3 and C-3a, and the imine carbon C-2. | |
| 4-Bromo-2,3,3-trimethyl-3H-indole | H-5 | C-3a, C-4, C-7, C-7a | Correlation from H-5 to the brominated carbon C-4. |
| H-7 | C-3a, C-4, C-5 | Correlation from H-7 to the brominated carbon C-4. | |
| 6-Bromo-2,3,3-trimethyl-3H-indole | H-5 | C-3a, C-4, C-6, C-7a | Correlation from H-5 to the brominated carbon C-6. |
| H-7 | C-3a, C-5, C-6 | Correlation from H-7 to the brominated carbon C-6. | |
| 7-Bromo-2,3,3-trimethyl-3H-indole | H-6 | C-4, C-5, C-7, C-7a | Correlation from H-6 to the brominated carbon C-7. |
| H-4 | C-3a, C-5, C-6, C-7a | No direct correlation from an aromatic proton to the brominated carbon. |
Experimental Workflow & Logic
The validation of the this compound structure follows a logical progression of 2D NMR experiments. The workflow diagram below illustrates this process.
A Comparative Analysis of Catalytic Efficiency in the Synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative overview of catalytic methods for the synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole, a valuable building block in medicinal chemistry. While a variety of catalysts are traditionally employed in the Fischer indole synthesis, this study highlights a particularly effective method and discusses potential alternatives based on established chemical principles.
The primary route to this compound is the Fischer indole synthesis, which involves the acid-catalyzed reaction of 4-bromophenylhydrazine with 3-methyl-2-butanone (isopropyl methyl ketone). The efficiency of this cyclization is highly dependent on the choice of acid catalyst.
Quantitative Data on Catalyst Performance
Experimental data demonstrates that the use of a strong Brønsted acid, such as concentrated sulfuric acid, is highly effective for this transformation, affording the desired product in excellent yield. While a direct comparative study with other catalysts for this specific substrate is not extensively documented in the available literature, the following table summarizes the known high-performance method and outlines potential alternatives commonly used in Fischer indole syntheses.
| Catalyst Type | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Brønsted Acid | Concentrated Sulfuric Acid (H₂SO₄) | Ethanol, Reflux, 12 h | 96 | [1] |
| p-Toluenesulfonic Acid (p-TSA) | Hypothetical | Not Reported | ||
| Polyphosphoric Acid (PPA) | Hypothetical | Not Reported | ||
| Lewis Acid | Zinc Chloride (ZnCl₂) | Hypothetical | Not Reported | |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Hypothetical | Not Reported |
Note: Yields for catalysts other than sulfuric acid are not reported in the reviewed literature for this specific reaction and are listed as hypothetical for comparative purposes. The Fischer indole synthesis is known to be effective with a range of Brønsted and Lewis acids, and their efficiency can be substrate-dependent.[2][3]
Experimental Protocols
High-Yield Synthesis using Concentrated Sulfuric Acid
This protocol details the experimentally verified, high-efficiency synthesis of this compound.
Materials:
-
4-Bromophenylhydrazine
-
Isopropyl methyl ketone (3-Methyl-2-butanone)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Procedure:
-
A solution of 4-bromophenylhydrazine (1.0 g, 4.5 mmol), isopropyl methyl ketone (0.81 g, 9.3 mmol), ethanol (100 mL), and concentrated H₂SO₄ (0.44 g, 4.5 mmol) is prepared in a 250 mL round-bottomed flask equipped with a reflux condenser.[1]
-
The reaction mixture is heated under reflux for 12 hours.[1]
-
After cooling to room temperature, the mixture is carefully quenched with a 10% NaHCO₃ solution.[1]
-
The product is extracted with diethyl ether.[1]
-
The combined organic layers are washed with deionized water and dried over anhydrous MgSO₄.[1]
-
The solvent is removed under reduced pressure to yield the crude product as a reddish oil (1.0 g, 96% yield), which can be used in subsequent steps without further purification.[1]
General Protocol for Fischer Indole Synthesis with Alternative Catalysts
The following is a generalized protocol that can be adapted for screening other acid catalysts such as p-toluenesulfonic acid, polyphosphoric acid, zinc chloride, or boron trifluoride etherate.
Materials:
-
4-Bromophenylhydrazine hydrochloride (or free base)
-
Isopropyl methyl ketone
-
Selected Acid Catalyst (e.g., ZnCl₂, p-TSA)
-
Anhydrous Solvent (e.g., Ethanol, Toluene, Acetic Acid)
-
Appropriate work-up reagents (e.g., aqueous base, organic solvent for extraction)
Procedure:
-
Combine 4-bromophenylhydrazine (or its salt) and isopropyl methyl ketone in an appropriate anhydrous solvent.
-
Add the selected acid catalyst. The molar equivalents will vary depending on the catalyst's strength and the specific reaction conditions.
-
Heat the reaction mixture, typically to reflux, and monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up. This usually involves neutralization of the acid, extraction of the product into an organic solvent, washing, and drying.
-
Purify the crude product, if necessary, by column chromatography or recrystallization to determine the isolated yield.
Visualizing the Synthesis and Workflow
To further elucidate the process, the following diagrams illustrate the chemical pathway and a general experimental workflow.
Caption: Fischer Indole Synthesis Pathway for this compound.
Caption: General Experimental Workflow for the Synthesis.
References
A Comparative Purity Analysis of Commercially Available 5-Bromo-2,3,3-trimethyl-3H-indole for Research and Development
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and reproducibility. This guide provides an objective comparison of commercially available 5-Bromo-2,3,3-trimethyl-3H-indole, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The following analysis presents purity data from various suppliers and outlines detailed experimental protocols for independent verification.
The consistency and purity of chemical reagents are paramount in research and development, directly impacting reaction yields, impurity profiles of final compounds, and overall project timelines. In the synthesis of complex molecules, even minor impurities in starting materials like this compound can lead to significant downstream challenges. This guide aims to equip researchers with the necessary information to make informed decisions when sourcing this crucial building block.
Comparative Purity Overview
A survey of several chemical suppliers reveals varying purity specifications for this compound. The table below summarizes the publicly available purity data from a selection of vendors. It is important to note that this information is based on the suppliers' own specifications and a comprehensive, independent analysis is always recommended.
| Supplier | Stated Purity | CAS Number | Notes |
| SRIRAMCHEM | ≥98% | 54136-24-2 | High-purity grade suitable for sensitive applications.[1] |
| Sigma-Aldrich (Ambeed, Inc.) | 95% | 54136-24-2 | Standard grade. |
| Sigma-Aldrich (Fluorochem) | 97% | 54136-24-2 | Mid-range purity.[2] |
| Cenmed | ≥95% | 54136-24-2 | Standard grade.[3] |
Experimental Workflow for Purity Verification
To independently verify the purity of this compound from different commercial sources, a systematic analytical workflow should be employed. The following diagram illustrates the recommended experimental approach, incorporating multiple analytical techniques for a comprehensive assessment.
Figure 1. Experimental workflow for the comparative purity analysis of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of indoline derivatives and can be adapted to specific laboratory instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is crucial for quantifying the purity of the main compound and identifying non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
Start with 70% A, hold for 1 minute.
-
Ramp to 30% A over 10 minutes.
-
Hold at 30% A for 2 minutes.
-
Return to 70% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
GC-MS is effective for identifying and quantifying volatile impurities that may not be detected by HPLC.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination
qNMR provides an absolute measure of purity by comparing the integral of a sample's NMR signal to that of a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Purity Calculation: The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.
By following these detailed protocols, researchers can independently assess the purity of this compound from various suppliers, ensuring the quality and reliability of their starting materials for successful research outcomes.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2,3,3-trimethyl-3H-indole: A Guide for Laboratory Professionals
For immediate reference, treat 5-Bromo-2,3,3-trimethyl-3H-indole as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).[1] Due to the potential for skin, eye, and respiratory irritation, handling of this compound and its waste requires stringent safety measures.[2][3][4]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 or NIOSH standards.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2] |
| Body Protection | Lab coat or other protective clothing to prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust generation is likely, a respirator is recommended.[1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to manage it as a hazardous halogenated organic waste.[1] On-site treatment is not advised; the focus should be on safe collection, segregation, and transfer to a certified disposal facility.[1]
-
Waste Segregation:
-
Container Management:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".[4][6]
-
The label must include the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]
-
If other chemicals are present in the mixture, list all components and their approximate quantities.[6]
-
Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[6]
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[2][4][6]
-
A common disposal method for such compounds is incineration in a chemical incinerator equipped with a scrubber, which should only be performed by a certified facility.[1][2]
-
Spill Cleanup Procedure
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.[4]
-
Alert Personnel: Immediately notify others in the vicinity.[4]
-
Evacuate (if necessary): For large spills, evacuate the area and contact your institution's safety office.[4]
-
Ensure Proper PPE: Before cleaning, don the recommended personal protective equipment.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly.
Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity (Oral) | May be harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. This compound | C11H12BrN | CID 11230141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 5-Bromo-2,3,3-trimethyl-3H-indole
This guide provides comprehensive safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 5-Bromo-2,3,3-trimethyl-3H-indole. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical in the laboratory.
Hazard Identification and Classification
This compound is classified as a hazardous chemical with the following potential effects:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following table outlines the recommended equipment.
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Chemical Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles to prevent eye contact.[2][4] |
| Skin Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] |
| Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination.[2] | |
| Respiratory Protection | NIOSH-Approved Respirator | Not required under normal use conditions with adequate ventilation.[2] Use if dust or aerosols are generated or if working in a poorly ventilated area.[5][6] |
Operational Plan: Step-by-Step Handling and Disposal
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (e.g., glassware, spatulas) and reagents before commencing work.
-
Confirm that an emergency eyewash station and safety shower are readily accessible.
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Wear all personal protective equipment as specified in the table above.
-
Avoid direct contact with the skin and eyes.[4]
-
Avoid inhalation of any dust or vapors.[4]
-
Keep the compound away from heat, sparks, and open flames as it is a combustible material.[2]
Storage:
-
Store the chemical in a tightly closed container.[4]
-
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and moisture.[4]
Disposal Plan:
-
Waste Segregation: this compound is a halogenated organic compound.[6] It must be collected in a designated and clearly labeled hazardous waste container for "Halogenated Organic Waste."[6] Do not mix with non-halogenated waste.[6]
-
Container Management: Use a suitable, sealed, and properly labeled waste container.[6]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal company.[6] A recommended disposal method is incineration in a chemical incinerator equipped with a scrubber.[6]
-
Regulatory Compliance: Adhere to all local, regional, and national regulations for hazardous waste disposal.[4]
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Experimental Workflow
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
